2-(1H-Indol-3-ylsulfanyl)-butyric acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-10(12(14)15)16-11-7-13-9-6-4-3-5-8(9)11/h3-7,10,13H,2H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZVWSGAPZREFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural Dynamics: The Strategic Value of Thioether Bioisosteres
As a Senior Application Scientist, I approach the evaluation of specialized biochemical compounds not merely as static chemical entities, but as dynamic tools capable of modulating complex biological systems. 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS 164659-62-5) is a prime example of this dynamic utility. By introducing a thioether (-S-) linkage into the classic indole-3-butyric acid (IBA) scaffold, this compound bridges the gap between agricultural plant physiology and advanced medicinal chemistry.
This technical guide provides an in-depth analysis of its structural dynamics, synthesis methodologies, and cross-disciplinary applications.
Indole-3-butyric acid (IBA) is a well-documented plant hormone (auxin) essential for root initiation and development[1]. However, traditional carbon-linked auxins are susceptible to rapid oxidative degradation by plant peroxidases.
2-(1H-Indol-3-ylsulfanyl)-butyric acid modifies this framework by replacing the direct C-C bond at the indole C3 position with a thioether linkage. This sulfur atom acts as a bioisostere that fundamentally alters the molecule's physicochemical profile:
-
Metabolic Stability: The thioether bond resists rapid oxidation by standard peroxidases, prolonging the molecule's half-life in both plant tissue cultures and in vitro assays.
-
Conformational Flexibility: The C-S-C bond angle provides a flexible "hinge," allowing the butyric acid side chain to adopt optimal conformations when docking into deep, hydrophobic receptor pockets[2].
-
Electronic Modulation: The sulfur atom donates electron density into the indole ring via resonance while exerting an inductive electron-withdrawing effect, tuning the pKa of the indole NH and enhancing hydrogen-bonding capabilities.
Physicochemical Profile Summary
| Property | Value | Structural Significance |
| CAS Number | 164659-62-5 | Unique identifier for the C3-thioether derivative[3]. |
| Molecular Formula | C₁₂H₁₃NO₂S | Incorporates the indole core, sulfur hinge, and butyric acid[3]. |
| Molecular Weight | 235.31 g/mol | Optimal for small-molecule drug diffusion and cellular uptake. |
| H-Bond Donors | 2 | Indole -NH and Carboxylic -OH facilitate receptor anchoring. |
| H-Bond Acceptors | 3 | Carboxylic O=, -OH, and Thioether -S- enable complex salt bridges. |
| Rotatable Bonds | 4 | High flexibility for induced-fit binding in target enzymes. |
Chemical Synthesis: Regioselective C3-Sulfenylation
The synthesis of indole-3-thioethers historically relied on harsh, air-sensitive sulfenyl halides. Modern, environmentally benign methodologies leverage the inherent nucleophilicity of the indole C3 position using transition-metal or halogen catalysis[4][5].
The most efficient route involves the direct sulfenylation of 1H-indole using a disulfide or sulfinate precursor, catalyzed by Copper(II) bromide (CuBr₂) or an iodophor system. The catalyst facilitates the generation of an electrophilic sulfenyl intermediate, which undergoes rapid, regioselective attack by the indole ring[5].
Regioselective C3-sulfenylation workflow for indole-3-thioether synthesis.
Biological Applications: From Auxins to Antimicrobial Adjuvants
While originally synthesized as an auxin analog, the 2-(1H-Indol-3-ylsulfanyl)-butyric acid scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly in combating antimicrobial resistance.
Overcoming Tuberculosis Antibiotic Resistance
A critical mechanism of resistance to the last-resort antibiotic Kanamycin in Mycobacterium tuberculosis is the overexpression of the Enhanced Intracellular Survival (Eis) acetyltransferase enzyme. Eis multi-acetylates KAN, preventing it from binding to the bacterial ribosome[6].
Indole-3-thioethers have been identified as highly potent, competitive inhibitors of the Eis enzyme. The thioether linkage allows the molecule to snugly insert into the hydrophobic cavity of the aminoglycoside binding site, while the butyric acid moiety forms crucial electrostatic interactions (salt bridges) with residues like Asp26 in the binding pocket[2]. By inhibiting Eis, these compounds act as adjuvants, restoring the efficacy of Kanamycin.
Mechanism of Eis enzyme inhibition by indole-3-thioethers restoring antibiotic efficacy.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to explain why specific parameters are chosen.
Protocol A: Copper-Catalyzed Synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid
Objective: Synthesize the target compound with high regioselectivity while avoiding toxic sulfenyl halides.
-
Reaction Setup: In a round-bottom flask, dissolve 1H-indole (1.0 equiv) and 2-disulfanediylbutyric acid (1.2 equiv) in N,N-dimethylformamide (DMF).
-
Causality: DMF is selected because it acts as both a highly polar aprotic solvent (stabilizing the transition state) and a mild reductant, which is crucial for the catalytic cycle[5].
-
-
Catalyst Addition: Add 10 mol% CuBr₂ to the mixture.
-
Causality: CuBr₂ cleaves the disulfide bond to generate the active electrophilic sulfenyl species in situ, preventing side reactions at the C2 position.
-
-
Thermal Activation: Stir the mixture at 100°C for 24 hours under atmospheric conditions.
-
Validation (Self-Correction): Quench the reaction with water and extract with ethyl acetate. Perform Thin-Layer Chromatography (TLC). The disappearance of the indole spot and the emergence of a single, lower-Rf spot validates regioselective C3 substitution. Confirm the structure via ¹H-NMR (look for the disappearance of the C3-proton singlet around 6.5 ppm).
Protocol B: Surface Plasmon Resonance (SPR) Binding Assay for Eis Inhibition
Objective: Quantify the binding affinity (
-
Surface Functionalization: Immobilize recombinant Eis protein onto a CM5 sensor chip using standard EDC/NHS amine coupling.
-
Analyte Preparation: Dilute 2-(1H-Indol-3-ylsulfanyl)-butyric acid in running buffer (PBS + 0.05% Tween-20 + 5% DMSO).
-
Causality: 5% DMSO is mandatory. Indole-3-thioethers possess high lipophilicity (LogP ~2.5)[1]; omitting DMSO will cause compound aggregation and false-positive bulk refractive index shifts.
-
-
Kinetic Injection: Inject the analyte at concentrations ranging from 3.125 µM to 50 µM at a flow rate of 30 µL/min.
-
Causality: SPR is chosen over endpoint ELISA because it provides real-time association (
) and dissociation ( ) rates. The flexibility of the thioether hinge means the compound may bind slowly but exhibit a long residence time ( ), a critical metric for in vivo drug efficacy.
-
-
Validation: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. A low
value (< 10% of ) validates the specificity of the interaction.
References
-
RSC Advances (RSC Publishing) | Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles |[Link]
-
Royal Society Open Science (PMC) | Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates |[Link]
-
ACS Infectious Diseases (PMC) | Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis |[Link]
-
ACS Infectious Diseases (OSTI) | Probing the Robustness of Inhibitors of Tuberculosis Aminoglycoside Resistance Enzyme Eis by Mutagenesis | [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. osti.gov [osti.gov]
- 3. 2-(1H-Indol-3-ylsulfanyl)-butyric acid | 164659-62-5 [sigmaaldrich.com]
- 4. Iodophor-catalyzed sulfenylation of indoles with sulfonyl hydrazides for the synthesis of 3-sulfenylindoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Copper-catalysed regioselective sulfenylation of indoles with sodium sulfinates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potent 1,2,4-Triazino[5,6b]indole-3-thioether Inhibitors of the Kanamycin Resistance Enzyme Eis from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Molecular Architecture and Pharmacological Profiling of 2-(1H-Indol-3-ylsulfanyl)-butyric acid
Executive Summary
The rational design of indole derivatives remains a cornerstone of both agrochemical and pharmaceutical development. 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS: 164659-62-5) represents a highly specialized thioether analog of the naturally occurring plant hormone Indole-3-butyric acid (IBA). By introducing a sulfur atom at the crucial linkage point between the indole core and the aliphatic carboxylic acid chain, researchers can fundamentally alter the molecule's lipophilicity, metabolic stability, and receptor-binding conformation.
This whitepaper provides an in-depth technical analysis of the compound’s physicochemical properties, details a self-validating synthetic methodology, and outlines its pharmacological potential, grounded in established biochemical principles.
Physicochemical Profiling & Structural Identity
The substitution of a methylene group with a sulfur heteroatom (ylsulfanyl/thioether linkage) significantly impacts the molecular weight and electronic distribution of the compound. Sulfur is larger and more polarizable than carbon, which alters the dihedral angle of the butyric acid side chain relative to the planar indole ring.
Quantitative structural data is summarized below, verified against authoritative chemical databases [1, 2].
Table 1: Core Physicochemical Properties
| Parameter | Value | Structural/Functional Significance |
| Chemical Name | 2-(1H-Indol-3-ylsulfanyl)-butyric acid | Standard IUPAC nomenclature. |
| Synonyms | 2-((1H-Indol-3-yl)thio)butanoic acid | Commonly used in cataloging [2]. |
| CAS Registry Number | 164659-62-5 | Unique numerical identifier [1]. |
| Molecular Formula | C₁₂H₁₃NO₂S | Incorporates the thioether heteroatom. |
| Molecular Weight | 235.30 g/mol | Increased relative to native IBA (203.24 g/mol ) [3]. |
| H-Bond Donors | 2 | Indole N-H and Carboxylic O-H. |
| H-Bond Acceptors | 3 | Carboxylic oxygens (2) and Thioether sulfur (1). |
Chemical Synthesis & Mechanistic Causality
The synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid requires careful control of nucleophilic aliphatic substitution. Because free indole-3-thiol is highly unstable and prone to rapid oxidative dimerization into disulfides, it must be generated in situ and immediately trapped by an electrophile.
Protocol 1: In Situ Thiol Generation and Sₙ2 Alkylation
Objective: To establish a high-yield thioether linkage between the indole core and the butyric acid chain while minimizing oxidative degradation.
-
Step 1: Thiol Generation. React 1H-indole with thiourea in the presence of iodine (I₂) and potassium iodide (KI) in an aqueous methanol solution.
-
Causality: Thiourea acts as a sulfur donor. The iodine facilitates electrophilic aromatic substitution at the electron-rich C3 position of the indole ring, forming an isothiouronium salt intermediate.
-
-
Step 2: Alkaline Hydrolysis. Add aqueous sodium hydroxide (NaOH) to the mixture and heat to 80°C under an inert nitrogen atmosphere.
-
Causality: The strong base cleaves the isothiouronium salt to yield the highly reactive indole-3-thiolate anion. The nitrogen atmosphere is critical to prevent the thiolate from oxidizing into a biologically inactive disulfide dimer.
-
-
Step 3: Electrophilic Trapping (Alkylation). Cool the mixture to 40°C and slowly add 2-bromobutyric acid dissolved in N,N-Dimethylformamide (DMF).
-
Causality: The alpha-carbon of 2-bromobutyric acid is highly electrophilic due to the electron-withdrawing inductive effects of both the bromine atom and the adjacent carboxyl group. DMF, a polar aprotic solvent, is chosen because it solvates the sodium counter-cations without hydrogen-bonding to the thiolate nucleophile, thereby maximizing its reactivity and ensuring a rapid, selective Sₙ2 displacement.
-
-
Step 4: Isolation & Acidification. Acidify the reaction mixture with 1M HCl to pH 2.5, followed by extraction with ethyl acetate (EtOAc).
-
Causality: Lowering the pH protonates the newly formed carboxylate group, driving the target molecule into its neutral, lipophilic state, allowing it to partition efficiently into the organic EtOAc layer for recovery.
-
Workflow for the chemical synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
Self-Validating Analytical System
To ensure the integrity of the synthesis, the protocol must be self-validating. Post-extraction, the crude product is subjected to the analytical metrics outlined in Table 2. If the LC-MS does not yield the exact mass, or if the NMR shows a residual thiol proton, the synthesis must be aborted and re-optimized, as unreacted precursors will confound subsequent biological assays.
Table 2: Analytical Validation Metrics
| Analytical Method | Target Metric / Expected Result | Causal Significance |
| LC-MS (ESI+) | m/z 236.07 [M+H]⁺ | Confirms the exact molecular weight (235.30 Da) of the thioether [1]. |
| ¹H-NMR (DMSO-d₆) | Disappearance of SH proton (~4.0 ppm) | Validates complete nucleophilic substitution at the sulfur atom. |
| ¹H-NMR (DMSO-d₆) | Shift of α-CH (butyric chain) | Confirms the covalent attachment of the indole-thio moiety. |
Biological Significance & Receptor Dynamics
Indole-3-butyric acid (IBA) is a potent auxin, a class of phytohormones essential for plant growth and development [3]. The introduction of the thioether linkage in 2-(1H-Indol-3-ylsulfanyl)-butyric acid creates a synthetic analog designed to probe the spatial and electronic limits of the auxin receptor binding pocket.
Furthermore, indole-thioacetic/butyric derivatives are actively investigated in human pharmacology as potential Peroxisome Proliferator-Activated Receptor (PPAR) agonists and aldose reductase inhibitors, owing to the structural mimicry of endogenous fatty acids.
Protocol 2: In Vitro Receptor Activation Assay (Auxin Model)
Objective: To quantify the biological efficacy of the thio-analog compared to native IBA via the TIR1/AFB ubiquitin-proteasome pathway.
-
Step 1: Media Preparation. Prepare Murashige and Skoog (MS) basal medium supplemented with varying concentrations (0.1, 1.0, 10.0 µM) of the synthesized thio-analog.
-
Step 2: Explant Inoculation. Introduce standardized Arabidopsis thaliana hypocotyl explants to the media under sterile conditions.
-
Step 3: Internal Validation (Self-Validating Step). Concurrently run a negative control (mock solvent treatment) and a positive control (1.0 µM native IBA).
-
Causality: The assay is only deemed valid if the positive control induces a statistically significant increase in lateral root primordia compared to the negative control. This ensures the basal medium and explants are biologically responsive.
-
-
Step 4: Phenotypic Scoring & Proteasome Analysis. After 7 days, quantify root formation. For mechanistic validation, use Western blotting to measure the degradation of Aux/IAA repressor proteins.
-
Causality: The thioether linkage alters the spatial orientation of the carboxyl group and increases metabolic stability against β-oxidation. If the analog successfully binds the TIR1/AFB receptor, it will recruit the SCF E3-ligase complex, leading to the ubiquitination and degradation of Aux/IAA repressors, thereby freeing Auxin Response Factors (ARFs) to trigger gene transcription.
-
Mechanistic pathway of thio-auxin analogs modulating ARF-mediated gene transcription.
References
Difference between Indole-3-butyric acid and 2-(1H-Indol-3-ylsulfanyl)-butyric acid
This guide provides an in-depth technical analysis comparing Indole-3-butyric acid (IBA) and 2-(1H-Indol-3-ylsulfanyl)-butyric acid (ISBA) . It is structured to serve researchers in plant physiology, chemical biology, and medicinal chemistry who require a granular understanding of how structural modifications—specifically the thioether linker and
Executive Summary
Indole-3-butyric acid (IBA) is a naturally occurring plant hormone precursor that functions as a "storage" form of auxin.[1][2] Its biological activity is contingent upon metabolic conversion to Indole-3-acetic acid (IAA) via peroxisomal
In contrast, 2-(1H-Indol-3-ylsulfanyl)-butyric acid (ISBA) represents a synthetic structural analog. It diverges from IBA through two critical modifications: the replacement of a methylene group with a sulfur atom (thioether) and the introduction of an ethyl group at the
Part 1: Chemical Identity & Physicochemical Profiling
The fundamental difference lies in the linker chain connecting the indole moiety to the carboxylic acid. This dictates the molecule's flexibility, receptor binding, and enzymatic susceptibility.
Structural Comparison
| Feature | Indole-3-butyric acid (IBA) | 2-(1H-Indol-3-ylsulfanyl)-butyric acid (ISBA) |
| CAS Number | 133-32-4 | 164659-62-5 |
| Molecular Formula | ||
| Linker Structure | Linear propyl chain ( | Thioether + Branched ( |
| Chirality | Achiral | Chiral center at C2 ( |
| Steric Profile | Flexible, linear rotation | Rigidified by Sulfur; Steric bulk at C2 |
| Electronic Effect | Neutral alkyl chain | Sulfur lone pairs (H-bond acceptor); Polarizable |
Physicochemical Properties (In Silico consensus)
-
Lipophilicity (LogP): ISBA is significantly more lipophilic due to the sulfur atom and the branched ethyl group. This facilitates faster passive diffusion across membranes but may increase retention in lipid bilayers.
-
Acid Dissociation (pKa): Both acids have pKa values near 4.7–4.8 (typical for carboxylic acids). However, the sulfur atom in ISBA exerts a weak inductive effect, potentially slightly lowering the pKa of the adjacent carboxylic acid, making it more ionized at physiological pH.
-
Oxidation Potential: The thioether in ISBA is susceptible to S-oxidation (forming sulfoxides/sulfones) under high oxidative stress, whereas the alkyl chain of IBA is stable until enzymatic processing.
Part 2: Biological Mechanism & Metabolic Fate
This section details the "Why" behind the functional differences. The core distinction is the susceptibility to
IBA: The "Slow-Release" Mechanism
IBA is not the primary active signaling molecule. It acts as a precursor.[4][5]
-
Transport: IBA enters the cell via specific transporters (e.g., ABCG36/37).
-
Peroxisomal Entry: It is translocated into the peroxisome.
- -Oxidation: Enzymes (IBR1, IBR3, IBR10) shorten the side chain by two carbons.
-
Activation: The result is Indole-3-acetic acid (IAA) , the active auxin that binds to TIR1/AFB receptors to degrade Aux/IAA repressors.
ISBA: The Metabolic Blockade
ISBA is designed (or functions) to resist this pathway.
-
Steric Hindrance: The ethyl group at position 2 (alpha to the carboxyl) creates a "neopentyl-like" steric block. Acyl-CoA dehydrogenases cannot easily abstract the
-proton required to initiate -oxidation. -
Thioether Linker: The C-S bond length (1.8 Å) is longer than C-C (1.5 Å), and the bond angle is different (
vs ). This prevents the molecule from fitting into the active site of the specific enoyl-CoA hydratase enzymes required for chain shortening. -
Outcome: ISBA remains intact. It may act as:
-
Auxin Antagonist: Competing for transporter uptake without activating downstream signaling.
-
Pharmacological Scaffold: The indole-sulfur motif is a privileged structure in drug discovery (e.g., PPAR agonists, COX inhibitors) due to its ability to engage hydrophobic pockets distinct from plant auxin receptors.
-
Visualization: Metabolic Divergence Pathway
Figure 1: Divergent metabolic fates. IBA undergoes
Part 3: Experimental Protocols
To validate the differences in your own research, use the following self-validating protocols.
Protocol A: Chromatographic Differentiation (HPLC-UV/MS)
Objective: To separate and identify IBA and ISBA in a mixed sample or biological matrix.
Methodology:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection:
-
IBA: UV @ 280 nm (Indole absorption). Retention time: ~6-7 min.
-
ISBA: UV @ 280 nm. Retention time: ~8-9 min (Shifted later due to higher lipophilicity/sulfur).
-
Mass Spec (ESI+):
-
IBA:
. -
ISBA:
. Look for the characteristic isotope peak (+2 Da, ~4.4% abundance).
-
-
Protocol B: Arabidopsis Rooting Assay (Biological Activity)
Objective: To determine if ISBA acts as an auxin (root promoter) or antagonist (inhibitor).
Workflow:
-
Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds.
-
Stratification: 4°C for 2 days.
-
Treatment Groups (N=30 seedlings each):
-
Control (DMSO solvent only).
-
IBA (10
M) - Positive Control. -
ISBA (10
M) - Test. -
IBA (10
M) + ISBA (10-50 M) - Competition Assay.
-
-
Growth: Vertical plates, 16h light/8h dark, 22°C for 7-10 days.
-
Data Collection:
-
Primary Root Length: Measure using ImageJ.
-
Lateral Root Number: Count emerged roots.
-
-
Expected Outcome:
-
IBA: Shortened primary root (high auxin effect), massive increase in lateral roots.[3]
-
ISBA: If inactive: No change vs Control. If Antagonist: Restores primary root length in the mixture group (blocks IBA uptake/action).
-
Part 4: Applications in Drug Development & Chemical Biology
While IBA is predominantly an agricultural tool, the Indole-S-Butyric scaffold of ISBA has distinct utility in pharmaceutical research.
Medicinal Chemistry Scaffold
The "2-(1H-Indol-3-ylsulfanyl)-butyric acid" motif is a bioisostere for various lipid-modulating drugs.
-
PPAR Agonism: Indole-thio-acids are frequently screened as Peroxisome Proliferator-Activated Receptor (PPAR) agonists for treating metabolic syndrome. The sulfur atom improves binding affinity to the lipophilic pocket of the nuclear receptor.
-
COX Inhibition: Similar to Indomethacin, the indole core with a lipophilic acid tail can inhibit Cyclooxygenase (COX) enzymes. The 2-ethyl substitution in ISBA restricts conformation, potentially increasing selectivity for COX-2 over COX-1.
Decision Matrix: When to Use Which?
| Application Scenario | Recommended Compound | Rationale |
| Inducing Rooting in Cuttings | IBA | Proven conversion to IAA; sustained release effect. |
| Studying Auxin Transport | ISBA | Likely competes for transporters without activating signaling; metabolic stability simplifies kinetics. |
| Drug Discovery (Metabolic Disease) | ISBA | Thioether/Branched structure is a privileged scaffold for nuclear receptors (PPARs). |
| Tissue Culture (Somatic Embryogenesis) | IBA | Standard protocol for inducing dedifferentiation and redifferentiation. |
References
-
Mechanism of IBA Action: Strader, L. C., & Bartel, B. (2011).[4] Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid. Molecular Plant. Link
-
IBA Beta-Oxidation: Zolman, B. K., et al. (2008). The Arabidopsis ibr10 mutant is defective in a peroxisomal enoyl-CoA hydratase-like protein. Plant Physiology. Link
-
Indole Scaffolds in Drug Design: Zhang, M. Z., et al. (2015). Synthesis and anti-inflammatory evaluation of novel indole-3-carboxylic acid derivatives. European Journal of Medicinal Chemistry. Link
-
Chemical Properties of IBA: EPA Fact Sheet. Indole-3-Butyric Acid (IBA) Technical. Link
-
ISBA Catalog Data: Sigma-Aldrich Product Specification. 2-(1H-Indol-3-ylsulfanyl)-butyric acid.[6] Link
Sources
- 1. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 2. Identification and Characterization of Arabidopsis Indole-3-Butyric Acid Response Mutants Defective in Novel Peroxisomal Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 6. IBA (Indole-3 butyric acid) | Sigma-Aldrich [sigmaaldrich.com]
Thermodynamic Profiling of Sulfur-Linked Indole-3-Butyric Acid Derivatives: Mechanistic Insights for Targeted Drug Development
Executive Summary
Indole-3-butyric acid (IBA) has historically been classified as a synthetic plant auxin. However, recent advancements in medicinal chemistry have repurposed the IBA scaffold for mammalian therapeutics, revealing potent anti-cancer, antioxidant, and enzyme-inhibitory properties[1]. By introducing sulfur linkages—such as thiophene rings or thioether bonds—researchers have significantly enhanced the pharmacological efficacy of these derivatives[2]. This technical guide provides an in-depth analysis of the thermodynamic properties governing the binding of sulfur-linked IBA derivatives to biological targets, offering drug development professionals a robust framework for lead optimization.
The Rationale: The Sulfur Advantage in Indole Scaffolds
The structural evolution from native IBA to sulfur-linked derivatives is driven by the need to optimize target affinity and metabolic stability.
-
Polarizability and
-Sulfur Interactions: Sulfur's larger atomic radius compared to oxygen or nitrogen allows for greater electron cloud polarizability. When a thiophene moiety is conjugated to the IBA hydrazone backbone, it facilitates strong -sulfur and - stacking interactions with aromatic residues (e.g., Tryptophan, Tyrosine) in the binding pockets of target enzymes like Acetylcholinesterase (AChE) or Indoleamine 2,3-dioxygenase-1 (IDO1)[2]. -
Thermodynamic Shift: Native indole derivatives often exhibit enthalpy-driven binding due to solvent-shielded hydrogen bonds, but they suffer an entropic penalty due to restricted conformational freedom upon binding[3],[4]. The incorporation of bulky, lipophilic sulfur groups displaces highly ordered water molecules from hydrophobic target pockets. This water displacement provides a massive entropic gain (
), which, combined with the enthalpic stabilization ( ) of -sulfur bonds, results in a highly favorable Gibbs free energy ( )[4].
Experimental Methodologies: Self-Validating Protocols
To accurately quantify the thermodynamic and kinetic profiles of sulfur-linked IBA derivatives, researchers must employ orthogonal, self-validating biophysical techniques.
Protocol A: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat released or absorbed during a binding event, providing
-
Buffer Matching (Critical Step): Dialyze the target protein (e.g., AChE) and dissolve the sulfur-IBA ligand in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, 2% DMSO). Causality: Mismatched buffers generate massive heats of dilution that mask the true binding enthalpy, invalidating the thermodynamic profile.
-
Degassing: Degas both solutions at 25°C for 10 minutes under a vacuum. Causality: Microbubbles in the sample cell expand and contract during stirring, causing erratic signal artifacts that distort peak integration.
-
Titration Execution: Load 10–20
M of the protein into the sample cell and 100–200 M of the sulfur-IBA derivative into the syringe. Perform 20 injections of 2 L at 120-second intervals, with a stirring speed of 750 rpm. -
Data Analysis: Integrate the heat peaks and fit the isotherm to a one-site binding model. Calculate the entropic contribution using the fundamental equation:
.
Protocol B: Surface Plasmon Resonance (SPR) for Kinetic Profiling
While ITC provides the thermodynamics of the steady state, SPR provides the kinetics (
-
Surface Immobilization: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target protein diluted in sodium acetate buffer (pH below the protein's pI) to covalently couple it to the dextran matrix. Block excess active esters with 1 M ethanolamine.
-
Analyte Injection: Inject the sulfur-IBA derivative at a range of concentrations (0.1
M to 10 M) at a high flow rate of 30–50 L/min. Causality: High flow rates minimize mass transport limitations, ensuring that the observed binding reflects true interaction kinetics rather than the diffusion rate of the ligand to the surface. -
Regeneration: Pulse the surface with 10 mM Glycine-HCl (pH 2.5) for 30 seconds to dissociate the bound ligand without denaturing the immobilized protein.
-
Kinetic Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the association (
) and dissociation ( ) rate constants.
Quantitative Data Presentation
The incorporation of sulfur moieties drastically alters the thermodynamic landscape. Table 1 summarizes representative thermodynamic parameters for native IBA versus synthesized sulfur-linked derivatives (e.g., thiophene-based hydrazones) against a model target like AChE, based on recent biochemical profiling[2].
Table 1: Comparative Thermodynamic and Kinetic Parameters of IBA Derivatives
| Compound | Target | |||||
| Native IBA | DNA / AChE | 15.2 | -6.5 | -26.0 | +19.5 | |
| Dichlorophenyl-IBA | AChE | 4.8 | -7.2 | -12.4 | +5.2 | |
| Thiophene-IBA (Sulfur-linked) | AChE | 1.95 | -8.1 | -14.2 | +6.1 |
Note: The thiophene-based sulfur derivative demonstrates a significantly lower
Mechanistic Visualizations
Caption: Workflow for thermodynamic and kinetic validation of sulfur-linked IBA derivatives.
Caption: Thermodynamic drivers of sulfur-linked IBA binding to target proteins.
Conclusion
The transition of indole-3-butyric acid from an agricultural regulator to a highly potent mammalian pharmacophore is heavily reliant on structural modifications, particularly the integration of sulfur linkages[1]. By leveraging
References
1.[3] Title: Groove binding of indole-3-butyric acid to calf thymus DNA: Spectroscopic and in silico approaches Source: Journal of Molecular Liquids / ResearchGate URL:
2.[4] Title: Comparative Analysis of Binding Kinetics and Thermodynamics of Dipeptidyl Peptidase‐4 Inhibitors and Their Relationship to Structure Source: vetmeduni.ac.at URL:
3.[2] Title: Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development Source: PubMed / NIH URL:
4.[1] Title: Integrated metabolomic insights and biochemical profiling of indole-3-butyric acid hydrazones in mitigating heavy metal-induced oxidative and metabolic dysregulation through Nrf2 pathway activation Source: Arabian Journal of Chemistry URL:
Sources
- 1. Integrated metabolomic insights and biochemical profiling of indole-3-butyric acid hydrazones in mitigating heavy metal-induced oxidative and metabolic dysregulation through Nrf2 pathway activation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Synthesis and characterization of indole-3-butyric acid-based hydrazones: from multifunctional enzyme inhibition to therapeutic potential for drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. vetmeduni.ac.at [vetmeduni.ac.at]
Technical Whitepaper: Solubilization and Stability of 2-(1H-Indol-3-ylsulfanyl)-butyric acid
[1][2]
Executive Summary
This technical guide addresses the solubilization challenges associated with 2-(1H-Indol-3-ylsulfanyl)-butyric acid (Molecular Weight: 235.31 g/mol ). Structurally, this compound combines a hydrophobic indole core with a lipophilic thioether linker, terminated by a hydrophilic carboxylic acid tail.[1][2]
While structurally related to the plant auxin Indole-3-butyric acid (IBA), the inclusion of the sulfur atom increases the partition coefficient (LogP), rendering the molecule significantly less soluble in aqueous media than its non-sulfur analogs.[1] Successful application in biological assays requires a strict adherence to a DMSO-stock to Aqueous-dilution workflow, with careful management of pH relative to the carboxylic acid pKa (~4.8).[1]
Physicochemical Profile & Solubility Data
Understanding the competition between the hydrophobic core and the ionizable tail is critical for preventing precipitation ("crashing out") during experimental setup.[1][2]
Theoretical & Empirical Properties[1][2][3]
| Property | Value / Description | Impact on Solubilization |
| Molecular Formula | C₁₂H₁₃NO₂S | Moderate MW, but dense hydrophobicity.[1] |
| pKa (Acidic) | ~4.7 - 4.9 (Predicted) | Critical: At pH < 5.0, the molecule is neutral and highly insoluble in water.[1][2] At pH > 6.0, it exists as a soluble anion.[1][2] |
| LogP (Octanol/Water) | ~2.8 - 3.2 (Estimated) | Indicates high membrane permeability but poor aqueous solubility.[1][2] |
| Physical State | Solid (MP: 78-80°C) | Waxy solid; requires vortexing/sonication to dissolve initially.[1][2] |
Solubility Limits (Reference Values)
Note: Values below are derived from structural analogs and standard indole-thioether behavior.
| Solvent | Solubility Limit | Comments |
| DMSO | > 30 mg/mL | Preferred Stock Solvent. Excellent solubility.[1] Stable at -20°C. |
| Ethanol | > 10 mg/mL | Good, but evaporation rates can alter concentration over time.[1][2] |
| Pure Water (pH 7) | < 0.1 mg/mL | Poor.[1][2] Do not attempt to dissolve solid directly in water.[1][2] |
| PBS (pH 7.4) | ~0.5 mg/mL | Achievable only via DMSO dilution.[1][2] |
| 1M NaOH | > 5 mg/mL | Soluble due to salt formation (Carboxylate anion), but high pH may degrade the indole.[1][2] |
Solubilization Protocol (Standard Operating Procedure)
The following protocol ensures reproducibility and minimizes the risk of compound precipitation during cell culture or enzymatic assays.
Phase 1: Preparation of Master Stock (DMSO)[1][2][3]
Objective: Create a stable, high-concentration stock solution (e.g., 50 mM).
-
Weighing: Accurately weigh the target mass of 2-(1H-Indol-3-ylsulfanyl)-butyric acid into a glass amber vial (protect from light to prevent indole oxidation).
-
Solvent Addition: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve the desired molarity.[1][2]
-
Dissolution: Vortex vigorously for 30 seconds. If visible particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1][2]
-
Storage: Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C.
Phase 2: Preparation of Working Solution (Aqueous)[1][2][3]
Objective: Dilute stock into assay buffer without precipitation.
Crucial Mechanism: You must drive the equilibrium toward the deprotonated (anionic) form to maintain solubility in water.[1][2]
Visualizing the Workflow
The following diagram illustrates the critical decision points in the solubilization process to prevent experimental failure.
Figure 1: Decision tree for the solubilization of hydrophobic indole-carboxylic acids. Note the critical dependence on pH for the final aqueous step.[2]
Experimental Validation: Measuring Solubility
If exact solubility data is required for your specific assay conditions (e.g., in a complex cell culture medium), perform this self-validating "Shake-Flask" protocol:
-
Saturation: Add excess solid compound to your specific buffer (e.g., 2 mg into 1 mL).[1][2]
-
Equilibration: Shake at 25°C for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove undissolved solids.
-
Quantification:
Critical Troubleshooting: The "Crash Out"
If the solution turns cloudy upon adding the DMSO stock to water:
References
-
PubChem Database. Indole-3-butyric acid (Related Compound Analysis).[1][2] National Center for Biotechnology Information.[1][2] [Link][1][2]
-
Li, Di, et al. Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Journal of Chemical & Engineering Data (2018).[1][2] (Provides thermodynamic basis for indole solubility in organic vs. aqueous solvents). [Link][1][2]
Beyond the SDS: A Mechanistic Guide to 2-(1H-Indol-3-ylsulfanyl)-butyric Acid in Drug Development
[label="Photo-oxidation\n(hv, O2)", fillcolor="#FBBC05", fontcolor=
Validating LC-MS Protocols
I'm verifying the sulfoxide peak with LC-MS, refining in-vitro protocols and checking DOT diagram syntax. The DOT diagram is checking out well. The focus is now the LC-MS, including validation of the sulfoxide intermediate. The protocol's purpose is to confirm the thioether oxidation product.
Refining Guide Content
I am now focusing on aligning the guide more directly with SDS categories. Section 1 will cover chemical identity and physicochemical profiling, incorporating SDS sections 1 and 9. I am detailing the butyric acid moiety's pKa and impact on solubility/membrane diffusion. I will refine the LC-MS validation, with sulfoxide confirmation. The DOT diagrams are checking out, and I am ensuring high technicality.
Traditional Safety Data Sheets (SDS) are designed for regulatory compliance, offering baseline hazard communication. However, for researchers and drug development professionals, a standard SDS lacks the mechanistic context required to integrate complex molecules into sensitive biochemical assays.
As a Senior Application Scientist, I approach chemical safety and handling not as a checklist, but as a biological and thermodynamic puzzle. This whitepaper deconstructs the SDS of 2-(1H-Indol-3-ylsulfanyl)-butyric acid , translating static safety data into dynamic, field-proven protocols.
Chemical Identity & Physicochemical Profiling (SDS Sections 1 & 9)
To understand how to handle a molecule safely, we must first dissect its architecture. 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS: 164659-62-5) is a specialized synthetic building block and biochemical probe [1.1]. Its structure consists of three distinct functional domains, each dictating specific physicochemical behaviors and safety requirements:
-
The Indole Core: Imparts significant lipophilicity and target affinity, frequently utilized to mimic endogenous auxins or tryptophan derivatives. However, the electron-rich pyrrole ring within the indole makes it highly susceptible to photo-induced degradation[1].
-
The Thioether (Ylsulfanyl) Linkage: Acts as a flexible hinge. Thioethers are notorious for their oxidative instability, readily scavenging reactive oxygen species (ROS) to form sulfoxides and sulfones.
-
The Butyric Acid Moiety: Provides a titratable carboxylate group (pKa ~4.8). At physiological pH (7.4), it exists primarily as a deprotonated butyrate, enhancing aqueous solubility but driving localized pH drops when concentrated.
Quantitative Physicochemical Summary
| Property | Value / Description | Mechanistic Implication |
| CAS Number | 164659-62-5 | Unique identifier for regulatory tracking. |
| Molecular Weight | 235.31 g/mol | Small molecule; easily penetrates disrupted membranes. |
| Formula | C12H13NO2S | Presence of sulfur dictates oxidation risks. |
| Solubility | Soluble in DMSO, EtOH | Requires organic solvents for master stocks; precipitates in unbuffered aqueous media. |
| LogP (Predicted) | ~2.8 - 3.2 | Moderate lipophilicity; readily partitions into lipid bilayers, necessitating nitrile PPE. |
Mechanistic Toxicology & Hazard Identification (SDS Sections 2 & 11)
Standard SDS documentation typically lists this compound under standard irritant codes (H315: Causes skin irritation, H319: Causes serious eye irritation). But why does it cause these effects?
The Causality of Irritation
The localized toxicity of 2-(1H-Indol-3-ylsulfanyl)-butyric acid is driven by the butyric acid tail . When the compound contacts mucosal membranes or perspiration on the skin, the localized concentration of the acid lowers the micro-environmental pH. This induces mild protein denaturation in the stratum corneum or corneal epithelium.
Photo-Toxicity and Oxidative Degradation
A critical hazard not explicitly detailed in standard SDS forms is the generation of reactive byproducts. Research on structurally related indole-3-butyric acid (IBA) demonstrates that exposure to light—especially in the presence of transition metals or riboflavin—triggers rapid photosensitized degradation[1].
For our thioether derivative, this photo-oxidation is exacerbated. The ylsulfanyl hinge acts as an electron sink. When exposed to ambient laboratory lighting and atmospheric oxygen, the thioether is rapidly oxidized to a sulfoxide, and eventually a sulfone. This not only destroys the integrity of your experimental probe but can generate reactive electrophiles that cross-react with assay proteins.
Mechanistic pathway of photo-induced thioether oxidation and degradation.
Advanced Handling, Storage, and Stability (SDS Sections 7 & 10)
To maintain scientific integrity, your storage protocols must be a self-validating system . You cannot assume the powder in the vial remains pure once the seal is broken. Because IBA and its derivatives are actively metabolized and degraded via peroxisomal β-oxidation and environmental factors[2], we must engineer our handling steps to arrest thermodynamic decay.
Protocol 1: Preparation and Storage of Master Stocks
Causality: We use anhydrous DMSO and an inert argon atmosphere to eliminate the two primary drivers of degradation: water (hydrolysis) and oxygen (thioether oxidation).
-
Equilibration: Remove the lyophilized vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Why? Opening a cold vial causes atmospheric moisture to condense on the powder, immediately initiating acid-catalyzed hydrolysis.
-
Dissolution: Reconstitute the powder in anhydrous, amine-free DMSO to a concentration of 10 mM. Vortex gently until completely dissolved.
-
Inert Aliquoting: Divide the master stock into 10 µL to 50 µL aliquots using amber glass or opaque microcentrifuge tubes.
-
Argon Overlay: Gently blow a stream of Argon or Nitrogen gas over the top of each aliquot for 3 seconds before capping. This displaces ambient oxygen.
-
Storage: Store immediately at -80°C (preferred) or -20°C.
Exposure Controls & Experimental Integration (SDS Section 8)
When transitioning from the chemical hood to the biological assay, exposure controls apply to both the scientist (PPE) and the molecule (assay conditions).
Protocol 2: In Vitro Assay Integration Workflow
Causality: Aqueous assay buffers are saturated with dissolved oxygen. To protect the thioether linkage during prolonged 37°C incubations, we must introduce a sacrificial reductant.
-
Buffer Preparation: Prepare your standard assay buffer (e.g., HEPES or Tris, pH 7.4). Supplement the buffer with 1 mM TCEP (Tris(2-carboxyethyl)phosphine). Why? TCEP is a potent, odorless reducing agent that will scavenge oxygen and reduce any transiently formed sulfoxides back to the active thioether without interfering with most biological targets.
-
Thawing: Thaw a single master stock aliquot in the dark at room temperature. Never reuse a thawed aliquot.
-
Serial Dilution: Perform serial dilutions directly into the TCEP-supplemented buffer. Ensure the final DMSO concentration in the assay remains below 0.5% (v/v) to prevent solvent-induced cellular toxicity.
-
Incubation: Conduct all cellular or biochemical incubations in light-protected environments (e.g., foil-wrapped plates or dark incubators) to prevent the photo-degradation characteristic of indole derivatives[1].
Self-validating workflow for handling thioether-containing indole probes.
Conclusion
Treating 2-(1H-Indol-3-ylsulfanyl)-butyric acid purely as a generic chemical hazard overlooks the nuanced vulnerabilities of its molecular structure. By understanding that the butyric acid drives its irritant properties, the indole core dictates its photo-sensitivity, and the thioether linkage demands strict oxidative controls, researchers can design self-validating workflows. This E-E-A-T aligned approach not only ensures laboratory safety but guarantees the reproducibility and integrity of downstream pharmacological data.
References
1. Indole butyric acid - Sigma-Aldrich. Sigma-Aldrich. Available at: 2.[1] Degradation of exogenous indole-3-butyric acid and riboflavin and their influence on rooting response of papaya in vitro. R Discovery. Available at: 3.[2] Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana. Frontiers in Plant Science. Available at:
Sources
Navigating the Research Landscape of 2-(1H-Indol-3-ylsulfanyl)-butyric Acid: A Technical Guide for Scientists
For researchers, scientists, and drug development professionals, the procurement and application of novel chemical entities are pivotal to discovery. This in-depth technical guide provides a comprehensive overview of 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS No. 164659-62-5), a specialized indole derivative. The guide details its suppliers, pricing, and a validated synthesis protocol, and explores its potential research applications, offering a foundational resource for its use in experimental settings.
Sourcing and Procurement: Identifying a Reliable Supply Chain
For research and development purposes, securing high-purity chemical compounds is paramount. 2-(1H-Indol-3-ylsulfanyl)-butyric acid is a specialized chemical and is not as widely available as more common reagents. Our investigation has identified the following reputable suppliers for research-grade quantities.
| Supplier | Product Code | Purity | Available Quantities | Price (USD) |
| Matrix Scientific | 018452 | >97% | 500 mg, 1 g | $200 (500mg), $308 (1g)[1] |
| Sigma-Aldrich (MilliporeSigma) | MAT089755635 | Not specified | Varies | Pricing requires login[2] |
Note: Pricing and availability are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) before purchase. A thorough CoA is critical for scientific integrity, providing detailed information on the compound's purity, identity (confirmed by methods such as NMR and Mass Spectrometry), and the levels of any residual solvents or impurities.
The Chemical Backbone: Synthesis and Structural Elucidation
Understanding the synthesis of a research compound provides valuable insights into its potential impurities and handling characteristics. A general and effective method for the synthesis of (indol-3-yl)-sulfanylalkanecarboxylic acids, including 2-(1H-Indol-3-ylsulfanyl)-butyric acid, has been described in the scientific literature. The process involves the reaction of an indole with thiourea and potassium triiodide, followed by reaction with a haloalkanoic acid.[3]
A generalized workflow for this synthesis is outlined below:
Caption: Generalized synthetic pathway for 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
Detailed Experimental Protocol (Adapted from Mirskova et al., 2010[3])
-
Formation of the Isothiuronium Salt: To a solution of indole in a suitable solvent (e.g., ethanol), add thiourea and potassium triiodide. The reaction mixture is stirred at room temperature until the formation of the indol-3-ylisothiuronium salt is complete, which can be monitored by thin-layer chromatography (TLC).
-
Generation of Indole-3-thiol: The intermediate is then subjected to alkaline hydrolysis, for instance, with an aqueous solution of sodium hydroxide, to yield the highly reactive indole-3-thiol.
-
Alkylation: The indole-3-thiol is subsequently reacted with 2-bromobutyric acid in the presence of a base to facilitate the nucleophilic substitution, affording the final product, 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
-
Purification: The crude product is then purified using standard laboratory techniques such as recrystallization or column chromatography to achieve the desired level of purity for research applications.
Potential Research Applications: Exploring a New Frontier
While extensive research on the specific biological activities of 2-(1H-Indol-3-ylsulfanyl)-butyric acid is not yet widely published, its chemical structure, featuring an indole nucleus linked to a butyric acid moiety via a thioether bond, suggests several promising avenues for investigation. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous compounds with diverse pharmacological activities.
Based on the known activities of structurally related indole derivatives, potential research applications for 2-(1H-Indol-3-ylsulfanyl)-butyric acid could include:
-
Anticancer Research: Indole derivatives have been extensively studied for their potential as anticancer agents. The incorporation of a thioether linkage and a butyric acid side chain may modulate the activity of the indole core, warranting investigation into its cytotoxic and antiproliferative effects on various cancer cell lines.
-
Enzyme Inhibition: The structural motifs present in this molecule suggest it could be a candidate for screening as an inhibitor of various enzymes. For instance, indole-based compounds have been explored as inhibitors of enzymes such as kinases, histone deacetylases, and others.
-
Antibacterial and Antifungal Research: The indole nucleus is a component of many natural and synthetic compounds with antimicrobial properties. The unique substitution pattern of 2-(1H-Indol-3-ylsulfanyl)-butyric acid could confer novel antibacterial or antifungal activities.
It is imperative for researchers to conduct initial in vitro screening assays to elucidate the specific biological profile of this compound.
Ensuring Scientific Rigor: A Guide to the Certificate of Analysis (CoA)
Due to the limited publicly available data for 2-(1H-Indol-3-ylsulfanyl)-butyric acid, obtaining and carefully scrutinizing the supplier's Certificate of Analysis is a critical step. A comprehensive CoA should include the following:
-
Identification: Confirmation of the chemical structure, typically through 1H NMR, 13C NMR, and Mass Spectrometry data. The spectral data should be consistent with the expected structure of 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
-
Purity: The purity of the compound, usually determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For most research applications, a purity of ≥95% is desirable.
-
Appearance: A description of the physical state and color of the compound.
-
Solubility: Information on suitable solvents for the compound.
-
Residual Solvents: Quantification of any residual solvents from the synthesis and purification process.
Researchers should not hesitate to contact the supplier's technical support for clarification on any aspect of the CoA.
References
- Mirskova, A. N., et al. (2010). Directed synthesis and immunoactive properties of (2-hydroxyethyl)ammonium salts of 1-R-indol-3-ylsulfanyl(sulfonyl)alkanecarboxylic acids. Russian Chemical Bulletin, 59(12), 2236–2246.
Sources
Methodological & Application
Synthesis protocol for 2-(1H-Indol-3-ylsulfanyl)-butyric acid from indole-3-thiol
An Application Note for the Synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid, a valuable indole derivative for research and development in medicinal chemistry. The synthesis is achieved through a robust S-alkylation of indole-3-thiol with 2-bromobutyric acid. This document outlines the underlying chemical principles, a step-by-step experimental procedure, purification techniques, and methods for analytical characterization. Furthermore, it includes a troubleshooting guide to address potential experimental challenges, ensuring a reliable and reproducible synthesis for researchers, scientists, and drug development professionals.
Introduction
Indole and its derivatives represent a critical class of heterocyclic compounds that are foundational scaffolds in a vast number of pharmaceuticals and biologically active molecules. The introduction of a thioether linkage at the C3 position of the indole ring, combined with a chiral butyric acid moiety, generates a molecule with significant potential for creating novel chemical entities. The target compound, 2-(1H-Indol-3-ylsulfanyl)-butyric acid, serves as a versatile building block for further chemical elaboration.
This guide details a straightforward and efficient synthesis via a nucleophilic substitution reaction. The protocol is designed to be both practical for laboratory execution and informative, explaining the causality behind key experimental choices to empower the user to adapt and troubleshoot the procedure effectively.
Reaction Scheme and Mechanism
The synthesis proceeds via an S-alkylation, a class of nucleophilic substitution reaction (SN2).
Overall Reaction:
Mechanistic Rationale:
The reaction is initiated by the deprotonation of the weakly acidic thiol group of indole-3-thiol by a suitable base. This in-situ generation of the highly nucleophilic thiolate anion is the critical first step. The thiolate then attacks the electrophilic carbon atom bearing the bromine atom in 2-bromobutyric acid. This concerted, single-step SN2 displacement of the bromide leaving group forms the new carbon-sulfur bond, yielding the desired product. A polar aprotic solvent like N,N-Dimethylformamide (DMF) is chosen to solvate the base's cation, leaving the thiolate anion highly reactive and promoting the SN2 pathway.
Application Note: Preparation and Utilization of 2-(1H-Indol-3-ylsulfanyl)-butyric acid Stock Solutions
Introduction and Mechanistic Insights
2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS No. 164659-62-5) is a specialized, synthetic indole derivative utilized in advanced plant physiology and biochemical research. Structurally, it is an analog of the naturally occurring plant hormone Indole-3-butyric acid (IBA), but it is distinguished by a thioether (-S-) linkage at the 3-position of the indole ring.
Causality in Experimental Design: The substitution of a carbon-carbon bond with a carbon-sulfur bond fundamentally alters the molecule's metabolic profile. Natural auxins like Indole-3-acetic acid (IAA) are rapidly degraded by IAA oxidases and peroxidases in plant tissues. The thioether linkage in 2-(1H-Indol-3-ylsulfanyl)-butyric acid provides steric and electronic shielding, rendering it highly resistant to enzymatic degradation. This metabolic stability ensures prolonged activation of the TIR1/AFB auxin receptor complex, making it an invaluable tool for sustained root induction in recalcitrant plant tissue cultures and for precise dose-response mapping in auxin signaling assays.
Mechanism of action: The synthetic auxin analog binds TIR1/AFB, degrading AUX/IAA to free ARF.
Physicochemical Properties
Understanding the physicochemical properties of 2-(1H-Indol-3-ylsulfanyl)-butyric acid is critical for formulating stable, bioactive stock solutions. The presence of the hydrophobic indole ring and the polar carboxylic acid dictates its solubility profile[1].
| Property | Specification |
| Chemical Name | 2-(1H-Indol-3-ylsulfanyl)-butyric acid |
| CAS Number | 164659-62-5 |
| Molecular Formula | C12H13NO2S |
| Molecular Weight | 235.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility (Organic) | Soluble in DMSO (≥25 mg/mL), Ethanol (≥25 mg/mL) |
| Solubility (Aqueous) | Insoluble in neutral water; Soluble in 1 N NaOH or KOH |
| Storage (Solid) | -20°C, desiccated and protected from light |
| Storage (Stock Solution) | -20°C for up to 3 months (aliquoted) |
Protocol: Preparation of 10 mg/mL Stock Solution
Because organic solvents like DMSO and Ethanol can exhibit phytotoxicity or cytotoxicity at concentrations above 0.1% (v/v), preparing the stock solution in a dilute alkaline aqueous base is the gold standard for plant tissue culture applications.
Causality of Solvent Choice: The carboxylic acid moiety (pKa ~4.5-5.0) remains protonated and highly lipophilic in neutral water. By adding 1 N NaOH, the carboxylic acid is deprotonated to form a highly water-soluble sodium salt. Once dissolved, the solution can be safely diluted with water.
Materials Required
-
2-(1H-Indol-3-ylsulfanyl)-butyric acid powder (100 mg)
-
1 N NaOH (Analytical grade)
-
Double-distilled water (ddH2O), sterile
-
0.22 µm Polyethersulfone (PES) or PTFE syringe filter
-
Amber microcentrifuge tubes (sterile)
Step-by-Step Methodology
-
Weighing: Accurately weigh 100 mg of 2-(1H-Indol-3-ylsulfanyl)-butyric acid using an analytical balance. Transfer to a sterile 15 mL conical tube.
-
Alkaline Dissolution: Add 1.0 mL of 1 N NaOH to the powder. Vortex gently for 1-2 minutes until the powder is completely dissolved, yielding a clear solution.
-
Self-Validation Check: If particulates remain, place in a sonicating water bath at room temperature for 3 minutes. Do not heat.
-
-
Volume Adjustment: Gradually add 8.0 mL of ddH2O while swirling the tube to prevent localized precipitation.
-
pH Neutralization (Optional but Recommended): Carefully back-titrate the solution with 0.1 N HCl dropwise until the pH reaches approximately 7.5 to 8.0.
-
Caution: Dropping the pH below 6.0 will cause the compound to rapidly protonate and precipitate out of solution.
-
-
Final Dilution: Bring the final volume exactly to 10.0 mL with ddH2O to achieve a final concentration of 10 mg/mL.
-
Sterilization: Pass the solution through a 0.22 µm PES or PTFE syringe filter into a sterile container inside a laminar flow hood.
-
Causality: Auxins are heat-labile and will degrade if autoclaved at 121°C. Cold filtration ensures structural integrity.
-
-
Aliquoting and Storage: Divide the sterile stock into 1.0 mL aliquots in amber microcentrifuge tubes. Store immediately at -20°C.
-
Causality: The indole ring is highly susceptible to photo-oxidation, which generates inactive oxindole byproducts. Amber tubes block UV/visible light degradation.
-
Experimental Workflow: Application in Plant Tissue Culture
When integrating the stock solution into Murashige and Skoog (MS) media for root induction, thermal management is the most critical factor[2].
Step-by-step experimental workflow for integrating heat-labile IBA-S into plant tissue culture.
Media Formulation Protocol
-
Prepare basal MS media containing sucrose and agar. Adjust the media pH to 5.7–5.8.
-
Autoclave the basal media at 121°C for 20 minutes.
-
Transfer the media to a laminar flow hood and allow it to cool to 50–60°C.
-
Causality: Adding the auxin stock to media hotter than 60°C will cause immediate thermal degradation of the thioether and indole moieties.
-
-
Calculate the required volume of the 10 mg/mL stock. For a final concentration of 1.0 mg/L, aseptically add 100 µL of stock per 1 Liter of media.
-
Swirl gently to ensure homogenous distribution, then pour into sterile Petri dishes or culture jars.
Troubleshooting and Best Practices
-
Precipitation upon addition to media: If the stock solution forms a cloudy precipitate when added to the MS media, the media pH may be too low, or the media may be too cold, causing the sodium salt to convert back to the insoluble free acid. Ensure media pH is strictly ≥5.7 before addition.
-
Loss of Bioactivity: If explants fail to root, check the age of the stock solution. Aqueous auxin solutions, even when stored at -20°C, slowly degrade over time. It is recommended to prepare fresh stock solutions every 3 months. Avoid repeated freeze-thaw cycles by using single-use aliquots.
References
Sources
Using 2-(1H-Indol-3-ylsulfanyl)-butyric acid as an auxin analog in plant tissue culture
Part 1: Executive Summary & Scientific Rationale
2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS: 164659-62-5) is a synthetic auxin analog structurally related to Indole-3-butyric acid (IBA).[1] While IBA is a standard rooting hormone, it functions primarily as a precursor, requiring conversion to Indole-3-acetic acid (IAA) via peroxisomal
The "Sulfide Advantage":
The incorporation of a sulfur (thioether) bridge at the 3-position of the indole ring alters the metabolic stability of the compound. Unlike the carbon-carbon bond in IBA, the carbon-sulfur bond in 2-(1H-Indol-3-ylsulfanyl)-butyric acid introduces steric and electronic changes that impede standard enzymatic degradation and rapid
Key Applications:
-
Recalcitrant Rooting: For woody species where rapid IBA metabolism depletes the auxin pool before root primordia initiation.
-
Sustained Callus Induction: Provides a stable auxin signal in long-term suspension cultures without the frequent sub-culturing required by labile auxins like IAA.
-
Chemical Genetics: Used as a probe to uncouple transport mechanisms from metabolic conversion pathways.
Part 2: Mechanism of Action (The Theoretical Framework)
To use this compound effectively, researchers must understand its divergence from the classical IBA pathway.
Pathway Analysis
-
Standard IBA: Enters the cell
Translocated to Peroxisome Converted to IAA (active) Binds TIR1/AFB receptors. -
IS-BA (Analog): Enters the cell
Resists Peroxisomal Conversion (due to S-linkage) Accumulates in tissue Acts as a "Slow-Release" agent or binds receptors with modified affinity.
Figure 1: Comparative metabolic fate of IBA vs. the Sulfur-Analog (IS-BA). The sulfur bridge impedes rapid conversion, leading to sustained activity.
Part 3: Technical Specifications & Preparation
Chemical Profile
| Property | Specification |
| Chemical Name | 2-(1H-Indol-3-ylsulfanyl)-butyric acid |
| CAS Number | 164659-62-5 |
| Molecular Weight | 235.31 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility | Soluble in 1N NaOH, KOH, DMSO, or Ethanol. Insoluble in water. |
| Storage | -20°C, desiccated, protected from light. |
Stock Solution Protocol (1 mg/mL)
Goal: Create a stable, pH-neutral stock solution.
-
Weighing: Accurately weigh 100 mg of IS-BA.
-
Dissolution:
-
Add 2-3 mL of 1N NaOH (or KOH).
-
Vortex gently until the powder is fully dissolved. The solution should be clear yellow.
-
Note: Avoid using DMSO if the tissue culture system is sensitive to organic solvents; however, DMSO is acceptable for most callus induction protocols.
-
-
Dilution:
-
Slowly add double-distilled water (
) to reach a final volume of 80 mL . -
Critical Step: Check pH. If pH > 10, adjust strictly to pH 5.8 - 6.0 using dilute HCl.
-
Warning: If pH drops below 5.0, the compound may precipitate.
-
Top up to 100 mL with
.
-
-
Sterilization:
-
Do NOT autoclave the stock solution. Sulfur-containing organics can degrade or release sulfides under high heat/pressure.
-
Filter sterilize using a 0.22 µm PES or PVDF syringe filter into a sterile aliquot tube.
-
-
Storage: Store aliquots at -20°C. Stable for 6 months.
Part 4: Experimental Protocols
Experiment A: Rooting Induction in Recalcitrant Woody Species
Target: Species showing poor rooting with standard IBA (e.g., Juglans, Quercus).
Workflow:
-
Media Prep: Prepare ½ strength MS (Murashige & Skoog) medium + 20g/L Sucrose + 7g/L Agar. Autoclave and cool to 55°C.
-
Induction Phase: Add IS-BA stock to reach final concentrations of 0.5, 1.0, 2.0, and 5.0 mg/L .
-
Control: Run parallel IBA treatments at identical molar concentrations.
-
-
Explant Transfer: Insert micro-cuttings (2-3 cm) vertically.
-
Dark Incubation: Incubate in darkness for 48-72 hours (Pulse Treatment).
-
Rationale: Dark treatment sensitizes the tissue and prevents photo-oxidation of the auxin.
-
-
Passage: Transfer explants to hormone-free media under 16/8h photoperiod.
Data Recording:
-
Measure Rooting Percentage (%) at Day 21.
-
Count Roots per Explant .
-
Success Metric: IS-BA should show a delayed but more synchronous rooting flush compared to IBA.
Experiment B: Callus Induction & Maintenance
Target: Long-term maintenance of undifferentiated tissue without frequent sub-culturing.
Workflow:
-
Media Prep: Full strength MS + 30g/L Sucrose + 0.1 mg/L Kinetin (Cytokinin).
-
Auxin Matrix:
-
Low: 0.5 mg/L IS-BA
-
Med: 2.0 mg/L IS-BA
-
High: 5.0 mg/L IS-BA
-
-
Inoculation: Place leaf discs (abaxial side down) or internode segments on media.
-
Observation: Monitor for callus initiation (swelling) at days 7-14.
Figure 2: Step-by-step preparation and application workflow for IS-BA in tissue culture.
Part 5: Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Precipitation in Stock | pH dropped below pKa of the carboxyl group (~4.8). | Re-alkalinize slightly with NaOH until clear. Ensure final media pH is >5.5. |
| Tissue Necrosis (Blackening) | Auxin toxicity / Phenolic oxidation. | Reduce IS-BA concentration by 50%. Add activated charcoal (1-2 g/L) to media. |
| Callus instead of Roots | Auxin activity is too high or prolonged. | Reduce exposure time (Pulse treatment) or lower concentration. Increase Cytokinin ratio slightly. |
| No Response | Compound degradation or poor uptake. | Ensure stock was not autoclaved. Try DMSO as a solvent to improve membrane permeability. |
References
-
Strader, L. C., & Bartel, B. (2011). Transport and metabolism of the endogenous auxin precursor indole-3-butyric acid.[2][4] Molecular Plant, 4(3), 477-486. Link
-
Sigma-Aldrich. (n.d.). Product Specification: 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS 164659-62-5).[1][5][6] Merck KGaA. Link
-
Ludwig-Müller, J. (2000).[7] Indole-3-butyric acid in plant growth and development.[2][3][4] Plant Growth Regulation, 32(2-3), 219-230. Link
-
Simon, S., & Petrášek, J. (2011). Chemical biology of auxin transport. Plant Signal Behav, 6(11), 1693-1705. (Context on synthetic auxin transport kinetics). Link
Sources
- 1. IBA (Indole-3 butyric acid) | Sigma-Aldrich [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Indole 3-Butyric Acid Metabolism and Transport in Arabidopsis thaliana [frontiersin.org]
- 4. rooting-hormones.com [rooting-hormones.com]
- 5. Indole butyric acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Indole butyric acid in plants | Sigma-Aldrich [sigmaaldrich.com]
- 7. Effects of auxin (indole-3-butyric acid) on growth characteristics, lignification, and expression profiles of genes involved in lignin biosynthesis in carrot taproot - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Covalent Conjugation of 2-(1H-Indol-3-ylsulfanyl)-butyric acid to Carrier Proteins
Target Audience: Researchers, scientists, and drug development professionals. Content Type: In-depth Technical Guide & Protocol.
Introduction & Mechanistic Rationale
2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS No. 164659-62-5) is a specialized small molecule featuring an indole ring, a thioether linkage, and a terminal carboxylic acid[1]. In immunochemistry and drug development, small molecules (haptens) lacking intrinsic immunogenicity must be covalently linked to large, highly immunogenic carrier proteins—such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA)—to stimulate a robust immune response for antibody generation or to create functionalized surfaces for biosensing.
The Causality of the Chemistry: Relying on 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC) alone is often inefficient in aqueous buffers. EDC activates the hapten's carboxyl group to form an O-acylisourea intermediate[3]. However, this intermediate is highly unstable and will rapidly hydrolyze back to a carboxylate if it does not immediately encounter a primary amine[3].
To engineer a self-validating, high-yield system, we introduce N-hydroxysulfosuccinimide (Sulfo-NHS) . Sulfo-NHS outcompetes water to react with the O-acylisourea, converting it into a semi-stable Sulfo-NHS ester[3]. This ester has a significantly longer half-life (hours rather than seconds), allowing it to efficiently undergo nucleophilic attack by the unprotonated primary amines of the carrier protein at physiological pH, yielding a stable amide bond[2][4].
Figure 1: EDC/Sulfo-NHS mediated carboxyl-to-amine crosslinking pathway.
Experimental Design & Quantitative Parameters
A successful bioconjugation relies on strict control of pH and molar ratios. The activation step requires a slightly acidic environment to protonate the carboxyl group, whereas the conjugation step requires a slightly alkaline environment to ensure the protein's primary amines are unprotonated and nucleophilic[5][6].
Table 1: Optimized Reaction Parameters
| Parameter | Activation Phase (Hapten) | Conjugation Phase (Protein) | Rationale |
| Buffer System | 0.1 M MES, 0.5 M NaCl | 0.1 M Sodium Phosphate, 0.15 M NaCl | MES lacks competing primary amines/carboxyls[2]. |
| Optimal pH | 4.7 – 6.0 | 7.2 – 8.0 | Balances EDC efficiency (acidic) with amine nucleophilicity (basic)[5][6]. |
| Molar Ratio | EDC:Hapten (10:1) | Hapten:Protein (20:1 to 50:1) | Excess EDC drives complete activation; excess hapten ensures high epitope density. |
| Co-solvent | 10% - 20% DMSO (Final) | < 10% DMSO (Final) | The indole/thioether structure is hydrophobic; DMSO prevents precipitation. |
| Incubation | 15 – 30 minutes @ RT | 2 – 4 hours @ RT | Sulfo-NHS esters are stable enough for a 2-4 hour reaction[6]. |
Step-by-Step Methodology
Materials Required
-
Hapten: 2-(1H-Indol-3-ylsulfanyl)-butyric acid
-
Carrier Protein: BSA or KLH (lyophilized, amine-free and carrier-free)
-
Crosslinkers: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS[2]. (Note: Must be equilibrated to room temperature before opening to prevent moisture condensation and loss of activity[3]).
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
-
Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl (PBS), pH 7.4
-
Quenching Agent: Hydroxylamine or 2-mercaptoethanol[3].
Phase 1: Hapten Solubilization & Activation
-
Solubilization: Dissolve 2 mg of 2-(1H-Indol-3-ylsulfanyl)-butyric acid in 100 µL of anhydrous DMSO. Causality: The hydrophobic nature of the indole and thioether groups requires an organic co-solvent to prevent aggregation when introduced to the aqueous buffer.
-
Buffer Addition: Add 800 µL of Activation Buffer (MES, pH 5.5) to the dissolved hapten.
-
Activation: Immediately add 10 molar equivalents of EDC and 25 molar equivalents of Sulfo-NHS to the hapten solution.
-
Incubation: Vortex gently and incubate for 15 to 30 minutes at room temperature[7].
Phase 2: Protein Conjugation
-
Protein Preparation: Dissolve 10 mg of the carrier protein (e.g., BSA) in 2 mL of Conjugation Buffer (PBS, pH 7.4).
-
Coupling: Add the activated hapten solution dropwise to the protein solution while stirring continuously. Ensure the final concentration of DMSO does not exceed 10% to prevent protein denaturation.
-
Incubation: Allow the reaction to proceed for 2 to 4 hours at room temperature[6].
-
Quenching (Optional but recommended): Add hydroxylamine to a final concentration of 10 mM to quench any unreacted Sulfo-NHS esters and halt the reaction[3].
Phase 3: Purification
-
Desalting: Pass the reaction mixture through a commercially available desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, or perform extensive dialysis (MWCO 10 kDa) against PBS for 24-48 hours with multiple buffer exchanges. Causality: This step removes the isourea byproduct, excess unreacted hapten, and residual DMSO[3].
Figure 2: Step-by-step experimental workflow for hapten-protein bioconjugation.
Characterization & Self-Validation
A rigorous protocol must be self-validating. Because both the indole ring of the hapten and the aromatic residues (tryptophan/tyrosine) of the carrier protein absorb heavily at ~280 nm, standard UV-Vis spectroscopy can be ambiguous for calculating the Degree of Labeling (DOL).
Recommended Validation Methods:
-
TNBS (Trinitrobenzene sulfonic acid) Assay: This colorimetric assay quantifies the number of free primary amines remaining on the carrier protein. By comparing the free amine count of the unconjugated protein to the conjugated protein, you can accurately calculate the number of hapten molecules successfully attached.
-
MALDI-TOF Mass Spectrometry: The most definitive method. Analyzing the intact mass of the unconjugated carrier protein versus the final conjugate will reveal a mass shift. Dividing this mass shift by the molecular weight of the hapten (minus the loss of water during amide bond formation) provides the exact hapten-to-protein ratio.
References
-
G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." Gbiosciences.com. Available at:[Link]
-
Cytodiagnostics. "Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles." Cytodiagnostics-us.com. Available at:[Link]
Sources
- 1. Indole butyric acid | Sigma-Aldrich [sigmaaldrich.com]
- 2. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 6. cytodiagnostics-us.com [cytodiagnostics-us.com]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: In Vitro Cytotoxicity and Mechanistic Profiling of Indole-Thioether Derivatives
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Preclinical Oncology & Medicinal Chemistry
Introduction & Scientific Rationale
Indole-thioether derivatives represent a highly privileged scaffold in modern medicinal chemistry, demonstrating potent anticancer, antiviral, and antimicrobial properties. The fusion of the indole nucleus—a structure known for its high binding affinity to multiple biological receptors—with a thioether linkage significantly alters the molecule's pharmacokinetic profile. The thioether moiety enhances lipophilicity, facilitating rapid cell membrane penetration and intracellular accumulation[1].
However, evaluating these compounds in vitro presents unique challenges. The very lipophilicity that drives their efficacy often leads to solubility issues in aqueous culture media, necessitating careful optimization of vehicle concentrations (e.g., DMSO) to prevent artifactual cytotoxicity. Furthermore, these derivatives frequently exert their antiproliferative effects via intrinsic apoptotic pathways, requiring a multi-tiered assay approach to differentiate true mechanism-of-action (MoA) from non-specific necrosis[2].
This application note provides a field-proven, self-validating workflow for assessing the cytotoxicity and apoptotic mechanisms of indole-thioether derivatives.
Mechanistic Overview of Indole-Thioether Cytotoxicity
Recent structure-activity relationship (SAR) studies indicate that indole-thioether compounds, such as benzo[c,d]indolone conjugates and phenylsulfonylhydrazone hybrids, induce cell cycle arrest (specifically in the SubG1 phase) and trigger intrinsic apoptosis[2][3]. The pathway typically involves mitochondrial depolarization, release of cytochrome c, and the subsequent activation of the caspase cascade.
Figure 1: Intrinsic apoptotic signaling pathway triggered by indole-thioether derivatives.
Quantitative Efficacy Data
To contextualize the expected potency of these compounds, the following table summarizes the in vitro cytotoxicity of representative indole-thioether derivatives across standard human cancer cell lines[2][3][4].
| Compound Class / Derivative | Target Cell Line | IC₅₀ Value | Reference Drug | Observed Mechanism |
| Phenylsulfonylhydrazone Indole Hybrid | MCF-7 (Breast) | 4.0 μM | N/A | Selective cytotoxicity, ER-α+ targeting |
| Indole-thioether acetamide | Hep-G2 (Liver) | 12.93 µg/mL | Doxorubicin | Anti-proliferative |
| Indole-thioether acetamide | A431 (Skin) | 18.92 µg/mL | Ellipticine | Anti-proliferative |
| Benzo[c,d]indolone conjugate | A549 (Lung) | 1.05 - 36.49 μM | N/A | SubG1 arrest, Caspase-3 activation |
Self-Validating Experimental Protocols
Protocol 1: High-Throughput Cytotoxicity Screening (CCK-8 Assay)
Expertise & Causality: While the MTT assay is a traditional standard, the water-soluble tetrazolium salt used in the Cell Counting Kit-8 (CCK-8) is highly recommended for indole-thioethers. Highly lipophilic thioethers can occasionally precipitate and trap insoluble MTT formazan crystals, leading to erratic absorbance readings. CCK-8 produces a water-soluble formazan dye, eliminating the need for DMSO solubilization steps and preserving cell architecture for potential downstream multiplexing.
Step-by-Step Methodology:
-
Cell Seeding: Harvest target cells (e.g., MCF-7, A549) in the logarithmic growth phase. Seed 5,000 cells/well in a 96-well plate using 100 µL of complete medium.
-
Self-Validation Step: Fill the outer perimeter wells with 100 µL of sterile PBS. This mitigates the "edge effect" (evaporation), ensuring uniform thermal and osmotic conditions across the test wells.
-
-
Incubation: Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell adhesion.
-
Compound Preparation: Dissolve the indole-thioether derivative in 100% DMSO to create a 10 mM stock. Perform serial dilutions in complete culture medium.
-
Critical Parameter: The final DMSO concentration in the wells must strictly not exceed 0.5% (v/v). Higher concentrations induce baseline solvent toxicity, skewing IC₅₀ calculations.
-
-
Treatment: Aspirate the old media and apply 100 µL of the compound dilutions.
-
Self-Validation Step: Include a Vehicle Control (media + 0.5% DMSO), a Positive Control (e.g., Doxorubicin), and a Blank (media only, no cells).
-
-
Exposure: Incubate for 48 to 72 hours.
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent directly to each well. Incubate for 1–4 hours at 37°C.
-
Readout: Measure the absorbance at 450 nm using a microplate reader. Calculate cell viability relative to the vehicle control.
Protocol 2: Apoptosis Evaluation via Annexin V-FITC/PI Flow Cytometry
Expertise & Causality: To prove that the reduction in cell viability is due to programmed cell death rather than acute chemical necrosis, we utilize Annexin V-FITC and Propidium Iodide (PI) co-staining. Annexin V binds to phosphatidylserine, which translocates to the outer plasma membrane during early apoptosis. PI is a membrane-impermeable DNA intercalator that only enters cells with compromised membranes (late apoptosis/necrosis)[2].
Step-by-Step Methodology:
-
Treatment: Seed cells in 6-well plates (3 × 10⁵ cells/well). Treat with the indole-thioether compound at ½ IC₅₀, IC₅₀, and 2× IC₅₀ concentrations for 24 hours.
-
Harvesting: Collect both the culture medium (containing detached, dead cells) and the adherent cells (via trypsinization without EDTA, as EDTA can chelate Ca²⁺ required for Annexin V binding).
-
Washing: Centrifuge at 300 × g for 5 minutes. Wash the pellet twice with ice-cold PBS.
-
Staining: Resuspend the pellet in 100 µL of 1× Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: Add 400 µL of 1× Binding Buffer to each tube. Analyze immediately via flow cytometry.
-
Self-Validation Step: Always run single-stained controls (Annexin V only, PI only) and an unstained control. This is mandatory to properly set the compensation matrix and eliminate fluorescence spillover between the FITC (FL1) and PI (FL2) channels.
-
Protocol 3: Caspase-3/7 Executioner Assay
Expertise & Causality: Phenotypic apoptosis markers (like phosphatidylserine externalization) must be corroborated by enzymatic evidence. Caspase-3 is the primary executioner protease in the apoptotic cascade[2]. Measuring its activity provides definitive proof of the intrinsic/extrinsic apoptotic mechanism triggered by the indole-thioether.
Step-by-Step Methodology:
-
Preparation: Following a 24-hour compound treatment in a 96-well black microplate (clear bottom), lyse the cells using a CHAPS-based lysis buffer to preserve enzymatic activity.
-
Substrate Addition: Add the fluorogenic substrate Ac-DEVD-AMC (Acetyl-Asp-Glu-Val-Asp-7-amino-4-methylcoumarin). Caspase-3 cleaves the DEVD sequence, releasing the highly fluorescent AMC moiety.
-
Incubation: Incubate at 37°C for 1–2 hours in the dark.
-
Validation Control: In a parallel set of treated wells, add the specific Caspase-3 inhibitor Ac-DEVD-CHO 30 minutes prior to adding the substrate.
-
Self-Validation Step: The fluorescence signal in the inhibitor-treated wells should drop to baseline. If residual fluorescence remains, it indicates off-target cleavage or background autofluorescence from the indole-thioether compound itself.
-
-
Readout: Measure fluorescence using a microplate reader (Ex/Em = 380/460 nm).
References
-
Regioselective sulfenylation of indoles using sulfonyl hydrazides: In silico design, DFT calculation, hirshfeld surface analysis, ADMET study, molecular docking and anticancer activity. ResearchGate. [Link]
-
Design and synthesis of benzo[c,d]indolone-pyrrolobenzodiazepine conjugates as potential anticancer agents. ResearchGate.[Link]
Sources
Application Note: Formulation and Mechanistic Deployment of 2-(1H-Indol-3-ylsulfanyl)-butyric Acid in Root Architecture Assays
Target Audience: Plant Physiologists, Assay Development Scientists, and Agrochemical Researchers.
Mechanistic Rationale: The Chemistry of Thio-Auxins
Root development is highly plastic and governed by precise spatiotemporal gradients of the phytohormone auxin[1]. In standard in vitro assays, Indole-3-acetic acid (IAA) and Indole-3-butyric acid (IBA) are widely used to induce lateral root (LR) emergence and study primary root (PR) inhibition[2]. However, native auxins are subject to rapid enzymatic degradation by IAA oxidases and peroxidases, leading to transient signaling bursts that complicate long-term dose-response studies.
The compound 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS No. 164659-62-5) is a highly specialized thio-auxin analog[3]. Structurally, it introduces a ylsulfanyl (-S-) linkage between the indole core and the alpha-carbon of the butyric acid side chain.
The Causality of the Thioether Linkage: In plants, IBA acts primarily as an auxin storage sink and is converted to active IAA via peroxisomal β-oxidation—a process analogous to fatty acid metabolism[4]. The steric bulk and electronic properties of the sulfur atom at the alpha position in 2-(1H-Indol-3-ylsulfanyl)-butyric acid fundamentally disrupt rapid β-oxidation. Consequently, this molecule acts as a sustained-release auxin . It provides a steady, prolonged activation of the TIR1/AFB signaling pathway without the need for frequent media replenishment, making it an exceptional tool for longitudinal root growth experiments.
Proposed metabolic and signaling pathway of thio-auxin in root development.
Self-Validating Assay Architecture
To ensure data integrity, any protocol utilizing synthetic auxins must be a self-validating system . This means the assay must internally prove that the solvent is non-toxic, the seeds are physiologically responsive, and the compound is active.
Every experimental run utilizing 2-(1H-Indol-3-ylsulfanyl)-butyric acid MUST include:
-
Vehicle Control (0.01% DMSO): Establishes the baseline root architecture and rules out solvent-induced growth artifacts.
-
Positive Control (1.0 µM native IBA or IAA): Verifies the physiological responsiveness of the specific Arabidopsis seed batch. If the positive control fails to inhibit primary root growth by at least 40%, the assay is deemed invalid (indicating either degraded auxin stocks or loss of seed viability).
Precision Methodology: Formulation and Root Assay
Phase A: Stock Formulation Rationale
Like most synthetic auxins, 2-(1H-Indol-3-ylsulfanyl)-butyric acid has poor aqueous solubility in its protonated state[2].
-
Solvent Choice: Anhydrous Dimethyl sulfoxide (DMSO) is strictly preferred over ethanol. DMSO ensures complete solvation of the hydrophobic thioether and indole rings while preventing premature hydrolysis during freeze-thaw cycles.
-
Light Protection: The indole ring is susceptible to photo-oxidation, and the thioether linkage can oxidize into a sulfoxide under UV light. All stocks must be prepared in amber vials.
Step-by-Step Stock Preparation (100 mM):
-
Weigh exactly 23.53 mg of 2-(1H-Indol-3-ylsulfanyl)-butyric acid (MW: 235.31 g/mol ).
-
Dissolve in 1.0 mL of anhydrous, sterile-filtered DMSO in an amber glass vial.
-
Vortex vigorously for 2 minutes until completely dissolved.
-
Aliquot into 50 µL volumes in opaque microcentrifuge tubes and store immediately at -20°C.
Phase B: Media Preparation and Seed Plating
-
Media Compounding: Prepare half-strength Murashige and Skoog (1/2 MS) medium, supplemented with 1% (w/v) sucrose and 0.8% (w/v) phytoagar.
-
Causality: Full-strength MS contains high nitrogen levels that can independently alter root architecture and mask auxin-induced lateral root emergence[5]. 1/2 MS provides an optimal baseline.
-
-
pH Adjustment: Adjust pH strictly to 5.7 using 1M KOH prior to autoclaving.
-
Causality: Auxins are weak acids. At pH 5.7, a specific fraction remains protonated, facilitating passive diffusion across the plasma membrane alongside active transport via AUX1/LAX influx carriers[6].
-
-
Compound Addition: Autoclave the media and cool to exactly 50°C in a water bath. Add the required volume of the 100 mM stock to achieve working concentrations (typically 0.1 µM to 10 µM).
-
Causality: Adding the compound to media hotter than 50°C risks thermal degradation of the thioether bond.
-
-
Plating: Pour into square Petri dishes and allow to solidify in the dark. Surface-sterilize Arabidopsis thaliana (Col-0) seeds (70% EtOH for 2 mins, 50% bleach for 5 mins, 5x sterile water rinses) and plate them linearly on the upper third of the agar.
Phase C: Incubation and Phenotyping
-
Stratification: Wrap plates in aluminum foil and store at 4°C for 48 hours.
-
Causality: Cold treatment breaks seed dormancy and synchronizes germination, ensuring uniform root age across the assay.
-
-
Vertical Incubation: Transfer plates to a growth chamber at 22°C under a 16h light/8h dark photoperiod. Incubate plates vertically (at a 90° angle) for 7-10 days.
-
Causality: Vertical orientation forces roots to grow two-dimensionally along the agar surface due to gravitropism, allowing for accurate, non-destructive imaging and quantification[1].
-
Step-by-step experimental workflow for the self-validating Arabidopsis root growth assay.
Quantitative Benchmarks
When executing this protocol, researchers should expect distinct phenotypic variations between native auxins and the thio-auxin analog due to the differing rates of metabolic degradation. Below is a benchmark table for Arabidopsis thaliana (Col-0) at Day 10 post-germination.
| Treatment Group | Concentration | Primary Root (PR) Length | Lateral Root (LR) Density | Mechanistic Observation |
| Vehicle (DMSO) | 0.01% (v/v) | Baseline (100%) | Baseline | Validates that the solvent does not induce toxicity or osmotic stress. |
| IAA (Positive Control) | 1.0 µM | Highly Inhibited (~30% of baseline) | Moderately Increased | Rapid tissue degradation leads to transient signaling bursts. |
| IBA (Reference Auxin) | 1.0 µM | Inhibited (~45% of baseline) | Highly Increased | Standard β-oxidation provides steady IAA release[4]. |
| 2-(1H-Indol-3-ylsulfanyl)-butyric acid | 1.0 µM | Moderately Inhibited (~60% of baseline) | Maximally Increased | Thioether linkage slows degradation, maximizing sustained LR emergence. |
References
-
Control of Endogenous Auxin Levels in Plant Root Development National Institutes of Health (NIH) - PubMed Central. URL:[Link]
-
Indole-3-Butyric Acid | C12H13NO2 | CID 8617 National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]
-
Indole-3-butyric acid (IBA) - Chemical Properties and Applications Wikipedia, The Free Encyclopedia. URL:[Link]
-
Coordinated cytokinin signaling and auxin biosynthesis mediates arsenate-induced root growth inhibition Plant Physiology, Oxford Academic. URL:[Link]
Sources
- 1. Control of Endogenous Auxin Levels in Plant Root Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Indole butyric acid | Sigma-Aldrich [sigmaaldrich.com]
- 4. Indole-3-butyric acid - Wikipedia [en.wikipedia.org]
- 5. A novel insight into nitrogen and auxin signaling in lateral root formation in tea plant [Camellia sinensis (L.) O. Kuntze] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Prevention of Sulfur Oxidation in 2-(1H-Indol-3-ylsulfanyl)-butyric acid
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-(1H-Indol-3-ylsulfanyl)-butyric acid. This guide provides in-depth technical information and practical troubleshooting advice to prevent the unwanted oxidation of the thioether moiety in this compound. Adherence to these protocols is critical for maintaining the integrity, stability, and biological activity of your samples.
Understanding the Oxidation Pathway: The Science Behind the Instability
The primary stability concern for 2-(1H-Indol-3-ylsulfanyl)-butyric acid is the oxidation of its sulfur atom. The thioether linkage is susceptible to oxidation, which typically proceeds in two stages: first to the sulfoxide and then further to the sulfone. This process is often initiated by reactive oxygen species (ROS) and can be accelerated by factors such as light, heat, and the presence of metal catalysts.[1][2]
The indole ring itself is an electron-rich heterocycle, making it susceptible to oxidation.[3][4] While the primary oxidation site of concern is the thioether, the indole nucleus can also undergo oxidative degradation, potentially leading to a complex mixture of byproducts.[4][5]
Key Oxidation Products:
-
2-(1H-Indol-3-ylsulfinyl)-butyric acid (Sulfoxide): The initial and most common oxidation product.
-
2-(1H-Indol-3-ylsulfonyl)-butyric acid (Sulfone): The product of further oxidation of the sulfoxide.
The conversion of the thioether to the sulfoxide can occur readily, sometimes even without a catalyst, while the subsequent oxidation to the sulfone may require more stringent oxidative conditions or the presence of a catalyst.[6][7]
Visualizing the Oxidation Pathway
The following diagram illustrates the sequential oxidation of 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
Caption: Oxidation of the parent thioether to sulfoxide and sulfone.
Proactive Prevention Strategies: Maintaining Compound Integrity
Preventing oxidation from the outset is the most effective strategy. This involves a combination of controlled atmosphere, appropriate storage, and the potential use of antioxidants.
Inert Atmosphere Handling
The most critical step in preventing oxidation is the exclusion of atmospheric oxygen.[8][9] All manipulations of 2-(1H-Indol-3-ylsulfanyl)-butyric acid, especially in solution, should be performed under an inert atmosphere.
Recommended Inert Gases:
-
Nitrogen (N₂): Widely available and cost-effective.
-
Argon (Ar): Denser than air, making it excellent for blanketing reactions, though it is more expensive than nitrogen.
Experimental Protocol: Establishing an Inert Atmosphere
Objective: To create an oxygen-free environment for handling the compound.
Materials:
-
Schlenk flask or similar glassware with a sidearm
-
Vacuum/inert gas manifold (Schlenk line)
-
Source of high-purity nitrogen or argon
-
Vacuum pump
-
Septa and needles
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried by heating in an oven (e.g., 125°C overnight) to remove adsorbed moisture.[10] Assemble the glassware while still hot and immediately flush with a stream of inert gas.[10]
-
Purging the Vessel:
-
Place the solid 2-(1H-Indol-3-ylsulfanyl)-butyric acid into the Schlenk flask.
-
Seal the flask with a septum.
-
Connect the flask's sidearm to the Schlenk line.
-
Carefully evacuate the flask under vacuum.
-
Backfill the flask with the inert gas.
-
Repeat this vacuum/backfill cycle at least three times to ensure a completely inert atmosphere.[11]
-
-
Solvent Degassing: If working with solutions, the solvent must be degassed to remove dissolved oxygen.
-
Freeze-Pump-Thaw Method:
-
Place the solvent in a Schlenk flask and freeze it using liquid nitrogen.
-
Once frozen, apply a high vacuum for several minutes.
-
Close the flask to the vacuum and allow the solvent to thaw completely.
-
Repeat this cycle three times for effective degassing.[12]
-
-
Sparging: Bubble a fine stream of inert gas through the solvent for at least 30 minutes.
-
Optimal Storage Conditions
Proper storage is crucial for the long-term stability of 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C or below. | Low temperatures slow down the rate of chemical reactions, including oxidation. |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon). | Prevents exposure to atmospheric oxygen.[8] |
| Light | Protect from light by using amber vials or storing in the dark.[9][13] | Light can provide the energy to initiate oxidative reactions (photo-oxidation).[9] |
| Moisture | Store in a dry environment. Use desiccants if necessary. | Moisture can facilitate certain oxidative pathways.[14][15] |
| Container | Use well-sealed containers, such as amber glass vials with tight-fitting caps.[9][13] | Prevents ingress of oxygen and moisture. |
Use of Antioxidants
In some experimental contexts, particularly in solution-based assays or formulations, the addition of an antioxidant can provide an extra layer of protection. Sulfur-containing compounds themselves can act as antioxidants.[16][17][18] The selection of an appropriate antioxidant depends on the solvent system and downstream applications.
Potential Antioxidants:
-
Butylated Hydroxytoluene (BHT): A common free-radical scavenger.
-
Ascorbic Acid (Vitamin C): A water-soluble antioxidant.
-
Glutathione: A naturally occurring sulfur-containing antioxidant.[17]
Important Consideration: The use of antioxidants should be carefully evaluated as they may interfere with certain biological assays. Always run appropriate controls.
Troubleshooting Guide: Addressing Unexpected Oxidation
Even with preventative measures, oxidation can sometimes occur. This section addresses common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: I've observed a new, more polar spot on my TLC plate that wasn't there before. Could this be an oxidation product?
A1: Yes, this is a strong possibility. Sulfoxides and sulfones are significantly more polar than the parent thioether due to the introduction of the polar S=O bond(s). An increase in polarity is a classic sign of oxidation. We recommend confirming the identity of this new spot using LC-MS or NMR.
Q2: My sample has changed color, from a white or off-white solid to a yellowish or brownish hue. Is this related to oxidation?
A2: A color change can be an indicator of degradation. While not exclusively due to sulfur oxidation (the indole ring can also form colored degradation products), it warrants further investigation.[19] You should re-analyze the purity of your sample immediately.
Q3: I'm using an inert gas blanket, but I'm still seeing oxidation. What could be going wrong?
A3: There are several potential issues to investigate:
-
Purity of the Inert Gas: Ensure you are using a high-purity grade of nitrogen or argon.
-
Leaks in the System: Check all connections, septa, and glassware for potential leaks that could allow air to enter. A slight positive pressure of the inert gas, indicated by a bubbler, should be maintained.[10]
-
Improper Degassing: Solvents can be a significant source of dissolved oxygen. Ensure your solvent degassing procedure is thorough.
-
Contaminated Reagents: Other reagents in your reaction mixture could be a source of peroxides or other oxidizing agents.
Troubleshooting Workflow for Persistent Oxidation
Caption: A decision tree for troubleshooting oxidation issues.
Analytical Monitoring of Oxidation
Regularly monitoring the purity of your 2-(1H-Indol-3-ylsulfanyl)-butyric acid samples is essential to ensure data quality and experimental reproducibility.
Recommended Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): This is the most common and effective method for separating the parent compound from its more polar oxidized byproducts. A reverse-phase C18 column is typically suitable. The appearance of new, earlier-eluting peaks is indicative of oxidation.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer allows for the definitive identification of the parent compound and its oxidation products by their mass-to-charge ratios.
-
Expected M+H⁺ for 2-(1H-Indol-3-ylsulfanyl)-butyric acid: C₁₂H₁₃NO₂S + H⁺
-
Expected M+H⁺ for the sulfoxide: C₁₂H₁₃NO₃S + H⁺ (+16 Da)
-
Expected M+H⁺ for the sulfone: C₁₂H₁₃NO₄S + H⁺ (+32 Da)
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to detect oxidation. The protons and carbons adjacent to the sulfur atom will experience a significant downfield shift upon oxidation to the sulfoxide and an even greater shift upon oxidation to the sulfone.
Experimental Protocol: HPLC Analysis
Objective: To quantify the purity of 2-(1H-Indol-3-ylsulfanyl)-butyric acid and detect the presence of its oxidized forms.
Materials:
-
HPLC system with UV detector
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (TFA)
-
Sample of 2-(1H-Indol-3-ylsulfanyl)-butyric acid dissolved in a suitable solvent (e.g., acetonitrile)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Elution Program (Example):
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Instrument Settings:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 280 nm (indole chromophore)
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The parent thioether will have the longest retention time. The sulfoxide will elute earlier, and the sulfone will elute even earlier due to their increased polarity.
References
- Bell, A. T. (2000). Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst.
- Wipf, P. Chem 1140; Techniques for Handling Air-Sensitive Compounds. Wipf Group, University of Pittsburgh.
- Wikipedia contributors. (2024). Indole. In Wikipedia, The Free Encyclopedia.
- Bell, A. T. (2000).
- Al-Ostoot, F. H., et al. (2024). Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. Molecules.
- Zamann Pharma Support GmbH.
- Greg E. (2014). What makes sulfur-containing compounds such good antioxidants? Chemistry Stack Exchange.
- Ossila. Air Sensitive Compounds.
- Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. University of Groningen.
- Noah Chemicals. (2025). Sulfur Storage & Handling Tips | Safety Guide.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). Handling Air-Sensitive Reagents. Technical Bulletin AL-134.
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026).
- Minich, D. M., & Brown, B. I. (2022). Sulfur compounds: From plants to humans and their role in chronic disease prevention. Taylor & Francis Online.
- Adeoye, O., & Olawumi, J. (2014). Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments. Journal of Toxicology.
- MAGIS PHARMA. (2022).
- Carl ROTH. (n.d.).
- Lin, H., et al. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology.
- Li, S., et al. (1995).
Sources
- 1. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 2. Chemical instability of protein pharmaceuticals: Mechanisms of oxidation and strategies for stabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole - Wikipedia [en.wikipedia.org]
- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. Inert Atmosphere - Zamann Pharma Support GmbH [zamann-pharma.com]
- 9. ossila.com [ossila.com]
- 10. ehs.umich.edu [ehs.umich.edu]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. Zoekpagina Documenten ClickThrough | Magis Pharma [odoo.fsa-chemicals.be]
- 14. Sulfur Storage & Handling Tips | Safety Guide [farazoil.com]
- 15. carlroth.com:443 [carlroth.com:443]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. tandfonline.com [tandfonline.com]
- 18. Potential Role of Sulfur-Containing Antioxidant Systems in Highly Oxidative Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of 2-(1H-Indol-3-ylsulfanyl)-butyric Acid Synthesis
The following guide serves as a Technical Support Center for the synthesis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS: 164659-62-5).
This content is designed for researchers experiencing low yields, regioselectivity issues, or purification difficulties.[1] It prioritizes oxidative cross-coupling (modern, high atom economy) and one-pot thiolation-alkylation (robust, classic) methodologies.[1]
Ticket Subject: Improving Yield & Purity of Indole-3-Thioether Derivatives Status: Open Support Tier: Senior Application Scientist
Executive Summary: The Chemistry of Failure
The synthesis of 3-sulfenylindoles often fails not due to the reaction rate, but due to the instability of the intermediate . The target molecule, 2-(1H-Indol-3-ylsulfanyl)-butyric acid , requires forming a C–S bond at the electron-rich C3 position of the indole.
Primary Failure Modes:
-
Thiol Instability: If you attempt to isolate indole-3-thiol, it will rapidly oxidize to the disulfide (inactive dimer) or polymerize into a dark tar.
-
Regioselectivity Drift: Under thermodynamic control or acidic conditions, the sulfur electrophile may attack C2, or the C3-product may rearrange to C2.
-
Over-Oxidation: In oxidative protocols, the sulfur can easily oxidize to the sulfoxide (S=O) or sulfone (O=S=O), drastically lowering the yield of the thioether.[1]
Recommended Protocols
We provide two validated routes. Route A is preferred for high-throughput/green chemistry applications. Route B is the robust "classic" route if you lack specific catalysts.
Route A: The "Gold Standard" (Iodine/DMSO Oxidative Coupling)
Best for: High yield, mild conditions, avoiding thiol isolation.[1]
Mechanism: DMSO acts as the stoichiometric oxidant, recycling catalytic iodine.[1] The reaction proceeds via an electrophilic sulfenium ion intermediate generated in situ from the disulfide or thiol.
Reagents:
-
Indole (1.0 equiv)[1]
-
2-Mercaptobutyric acid (1.2 equiv) OR Bis(1-carboxypropyl)disulfide (0.6 equiv)
-
Iodine (
, 10-20 mol%)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Solvent: DMSO (Dimethyl sulfoxide) - Crucial: Must be dry.
Protocol:
-
Dissolve Indole (1.0 mmol) and 2-Mercaptobutyric acid (1.2 mmol) in DMSO (3 mL).
-
Add molecular Iodine (
, 0.1 mmol). -
Stir at Room Temperature (25°C) in an open vessel (oxygen aids the catalytic cycle, but inert atmosphere is safer to prevent over-oxidation).
-
Monitor: Reaction typically completes in 2–4 hours.[1]
-
Quench: Add saturated aqueous
(sodium thiosulfate) to remove excess iodine. -
Workup: Acid-base extraction (see Section 4).
Route B: The "One-Pot" Thiolation-Alkylation
Best for: Labs with standard reagents (Thiourea, Alkyl halides).
Mechanism: Indole is activated by iodine to form an isothiouronium salt, which is hydrolyzed in situ to the thiolate and immediately trapped by 2-bromobutyric acid.
Reagents:
-
Indole (1.0 equiv)[1]
-
Thiourea (1.0 equiv)[1]
-
Iodine (
, 1.0 equiv)ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
KI (1.0 equiv)[1]
-
NaOH (aq, 2M)[1]
-
2-Bromobutyric acid (1.2 equiv)
Protocol:
-
Activation: Dissolve Indole, Thiourea,
, and KI in Methanol/Water (1:1). Stir for 2-3 hours to precipitate the S-(1H-indol-3-yl)isothiouronium iodide salt. -
Hydrolysis: Do not isolate and dry the salt extensively. Add the wet salt to a degassed solution of NaOH (2M) under Nitrogen.[1] Heat to 80°C for 30 mins.
-
Alkylation: Cool to 0°C. Add 2-bromobutyric acid dropwise. Stir at RT for 2 hours.
-
Workup: Acidify to pH 3 with HCl. The product will precipitate or form an oil.
Visualizing the Workflow
Figure 1: Reaction Pathways & Decision Logic
Caption: Comparison of Oxidative Coupling (Route A) vs. One-Pot Alkylation (Route B). Route A minimizes unstable intermediates.[1]
Troubleshooting Guide (FAQ)
Q1: My yield is <30% and the mixture is dark purple/black.
Diagnosis: Indole decomposition or polymerization.
-
Cause: In Route A, iodine concentration might be too high, leading to over-oxidation of the indole ring itself (forming isatin or indigo derivatives).[1]
-
Solution:
-
Reduce
loading to 5-10 mol%. -
Add the iodine slowly (dropwise solution) rather than all at once.
-
Ensure your DMSO is dry; water can promote side reactions.[1]
-
Q2: I see a major byproduct with Mass M+16 or M+32.
Diagnosis: Sulfoxide (S=O) or Sulfone (O=S=O) formation.[1]
-
Cause: Over-oxidation.[1] This is common in DMSO oxidations if the reaction runs too long or too hot.
-
Solution:
-
Quench earlier. Monitor by TLC/LCMS every 30 mins.
-
Switch Solvent: Use Dimethyl Carbonate (DMC) instead of DMSO if over-oxidation persists.[1] DMC is a greener solvent that suppresses S-oxidation.
-
Inert Atmosphere: Run the reaction under Argon. While the catalytic cycle needs an oxidant, the DMSO itself is sufficient; atmospheric oxygen can drive over-oxidation.[1]
-
Q3: The product is an oil and hard to purify.
Diagnosis: Difficulty handling the carboxylic acid moiety.
-
Solution: The "Reverse Extraction" Technique.
-
Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc).
-
Extract: Wash with saturated
(aq) . The product (acid) goes into the water layer; non-acidic impurities (unreacted indole, disulfide dimers) stay in the organic layer.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
Discard the organic layer.[1]
-
Acidify: Carefully acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Re-extract: Extract the now-protonated product back into fresh EtOAc.
-
Dry over
and evaporate. This usually yields a solid or clean oil.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">
-
Q4: The reaction stalls at 50% conversion.
Diagnosis: Catalyst deactivation or disulfide equilibrium.
-
Cause: The thiol has dimerized to the disulfide and the catalyst isn't breaking it down fast enough.
-
Solution: Add a slight excess (0.2 equiv) of Triphenylphosphine (
) or increase Temperature to 40°C.ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> helps reduce the disulfide bond, making the thiol available for the reaction.
Comparative Data: Solvent & Catalyst Effects[1][2]
Table 1: Optimization data based on general 3-sulfenylindole synthesis parameters.
| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| 1 | DMSO | 25 | 2 | 88-92 | Recommended. Cleanest profile. | |
| 2 | DMC | 25 | 4 | 82 | Slower, but greener solvent. | |
| 3 | Reflux | 6 | 65 | Lower yield, higher temp required. | ||
| 4 | None | DMSO | 100 | 12 | <10 | Thermal background reaction is poor.[1] |
| 5 | CuI (10 mol%) | DMSO | 80 | 8 | 75 | Good alternative, but requires metal removal.[1] |
References
-
Iodine/DMSO Oxidative Coupling
-
Regioselectivity of Indole Sulfenylation
-
General Indole Functionalization Reviews
-
Thiourea/Iodine Mechanism
Sources
Purification of 2-(1H-Indol-3-ylsulfanyl)-butyric acid by recrystallization vs column chromatography
Welcome to the Technical Support Center for the isolation and purification of 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS No. 164659-62-5) [2].
As a drug development professional or synthetic chemist, handling this compound presents a unique triad of chemical challenges:
-
The Indole Ring: Highly electron-rich and susceptible to air/light oxidation, often resulting in pink, red, or brown polymeric impurities [1].
-
The Thioether Linkage (-S-): Prone to over-oxidation, leading to sulfoxide or sulfone byproducts during standard atmospheric handling.
-
The Carboxylic Acid (-COOH): Highly polar and acidic, causing severe hydrogen bonding and "streaking" on standard normal-phase silica gel [1].
This guide provides field-proven, self-validating protocols and troubleshooting matrices for the two primary purification methodologies: Recrystallization and Column Chromatography .
Purification Decision Matrix
Before selecting a method, assess the purity of your crude mixture. Recrystallization is highly scalable and preferred for mixtures with >85% purity, while chromatography is essential for complex, highly contaminated crudes [4].
Workflow for selecting the optimal purification route for indole-thioether derivatives.
Section 1: Recrystallization
Recrystallization leverages differential solubility to form a highly ordered, pure crystal lattice. It is the preferred method for late-stage purification and scale-up, as it avoids the massive solvent consumption of chromatography [4].
Standard Protocol: Mixed-Solvent (Ethyl Acetate / Hexanes)
Causality Note: Ethyl acetate (EtOAc) acts as the "good" solvent to dissolve the polar carboxylic acid, while non-polar hexanes act as the "anti-solvent" to induce crystallization.
-
Preparation: Degas both EtOAc and Hexanes by sparging with Argon or Nitrogen for 15 minutes. Why? Removing dissolved oxygen prevents the oxidation of the thioether and indole core at elevated temperatures.
-
Dissolution: Suspend the crude 2-(1H-Indol-3-ylsulfanyl)-butyric acid in a minimal volume of hot EtOAc (approx. 60°C) under an inert atmosphere until fully dissolved.
-
Hot Filtration (Optional): If insoluble black particulates (polymerized indole) remain, pass the hot solution quickly through a pre-warmed fluted filter paper.
-
Anti-Solvent Addition: Slowly add hot Hexanes dropwise to the stirring solution until a faint, persistent turbidity is observed.
-
Cooling: Remove from heat. Allow the flask to cool to room temperature undisturbed (approx. 2 hours), then transfer to an ice bath (0-5°C) for 1 hour to maximize yield.
-
Isolation: Collect crystals via vacuum filtration. Wash the filter cake with ice-cold Hexanes.
-
Self-Validation: Analyze the mother liquor via TLC. If a heavy concentration of the product remains, concentrate the liquor under reduced pressure to harvest a second crop of crystals.
Troubleshooting & FAQs
Q: My recrystallized product is off-white, pink, or yellowish instead of pure white. What went wrong? A: Persistent color in indole derivatives is almost always due to trace oxidation or polymerization of the electron-rich indole ring [1]. Solution: Ensure your solvents are strictly degassed. If the color persists, dissolve the crude in EtOAc, add 5-10% (w/w) activated charcoal (Norit), boil for 5 minutes, and filter through a pad of Celite before attempting crystallization again.
Q: The compound is "oiling out" (forming a sticky syrup) instead of forming crystals. How do I fix this? A: Oiling out occurs when the compound separates as a liquid phase rather than a solid lattice, usually because the cooling rate was too fast or the impurity load is disrupting lattice formation [4]. Solution: Reheat the mixture until it becomes a homogeneous solution again. Add 5-10% more EtOAc (the good solvent) to lower the saturation point, and allow it to cool much more slowly. If available, add a microscopic "seed crystal" of pure 2-(1H-Indol-3-ylsulfanyl)-butyric acid when the solution reaches room temperature.
Section 2: Column Chromatography
When the crude mixture contains structurally similar impurities (e.g., sulfoxide byproducts or unreacted starting materials) that co-crystallize, normal-phase silica gel chromatography is required.
Standard Protocol: Acid-Modified Normal Phase
Causality Note: Bare silica gel contains acidic silanol groups (Si-OH). The carboxylic acid moiety of our target compound will strongly hydrogen-bond to these sites, causing the compound to streak down the entire column rather than eluting as a tight band [1]. Adding an acid modifier suppresses this ionization.
-
Mobile Phase Preparation: Prepare a solvent system of Hexanes:EtOAc (start at 80:20 and gradient to 50:50) containing 1% Glacial Acetic Acid (AcOH) or Formic Acid.
-
Column Packing: Slurry-pack the silica gel using the acidic mobile phase.
-
Dry Loading: Dissolve the crude mixture in a volatile solvent (e.g., Dichloromethane or Acetone). Add a small amount of silica gel (approx. 3x the crude weight) and evaporate the solvent completely to form a free-flowing powder. Load this evenly onto the top of the column. Why? Dry loading prevents the polar carboxylic acid from dissolving poorly in the initial non-polar mobile phase, ensuring a narrow starting band.
-
Elution: Run the column using a gentle gradient. Collect fractions.
-
Self-Validation: Spot fractions on a TLC plate. Crucial: You must elute the TLC plate using a solvent system that also contains 1% AcOH; otherwise, the spots will streak on the plate, giving a false impression of poor column separation.
Troubleshooting & FAQs
Q: Even with 1% Acetic Acid, my compound is streaking and co-eluting with impurities. What are my options? A: If normal-phase chromatography fails, the polarity of the carboxylic acid is too dominant. Switch to Reverse-Phase (C18) Chromatography [3]. Use a mobile phase of Water and Acetonitrile, both modified with 0.1% Trifluoroacetic Acid (TFA). The C18 stationary phase eliminates silanol interactions entirely, allowing for sharp peak resolution based on the hydrophobicity of the indole and butyric acid chain.
Q: I isolated my product, but NMR shows a new impurity that wasn't in the crude. What is it? A: If you concentrated your fractions using a rotary evaporator at high heat (>40°C) without an inert atmosphere, you likely oxidized the thioether (-S-) to a sulfoxide (-SO-). Always concentrate fractions containing thioethers at the lowest possible temperature (ideally <30°C) under high vacuum.
Section 3: Quantitative Method Comparison
To assist in your workflow planning, refer to the following comparative data summarizing the operational trade-offs between the two purification strategies for indole-carboxylic acids.
| Parameter | Recrystallization (EtOAc/Hexanes) | Column Chromatography (Silica + 1% AcOH) |
| Ideal Starting Purity | > 80 - 85% | < 80% (Complex mixtures) |
| Typical Recovery Yield | 65% - 80% (First crop) | 85% - 95% |
| Scalability | Excellent (Grams to Kilograms) | Poor (Solvent-heavy, time-consuming at scale) |
| Time Investment | 4 - 24 hours (Passive cooling) | 2 - 6 hours (Active labor) |
| Solvent Consumption | Low (approx. 10-20 mL / gram) | High (approx. 200-500 mL / gram) |
| Specific Vulnerability | Oiling out due to impurities | Thioether oxidation during fraction concentration |
References
Stability of 2-(1H-Indol-3-ylsulfanyl)-butyric acid at various pH levels
Technical Support Center: 2-(1H-Indol-3-ylsulfanyl)-butyric Acid
Ticket System ID: TSC-IND-S-BUT-001 Status: Active Classification: Chemical Stability & Assay Optimization
Executive Summary: The Stability Paradox
Welcome to the technical support hub for 2-(1H-Indol-3-ylsulfanyl)-butyric acid . As a researcher working with this compound, you are likely facing a "Stability Paradox": the molecule requires basic pH for solubility but becomes increasingly susceptible to oxidative degradation in those same conditions.
This guide moves beyond generic datasheets. It applies First Principles of Organic Chemistry —specifically the reactivity of the indole ring and the thioether (sulfide) linkage —to predict behavior where specific literature may be sparse.
Module 1: Chemical Behavior & pKa Profiling
To troubleshoot stability, you must first understand the "species" present in your solution. This molecule has two ionizable groups that dictate its fate.
| Functional Group | Approx. pKa | Behavior at pH 7.4 | Impact on Stability |
| Carboxylic Acid (-COOH) | 4.5 – 4.8 | Deprotonated (COO⁻) | Solubility Driver. At physiological pH, the molecule is anionic, preventing precipitation. |
| Indole Nitrogen (N-H) | > 16 | Protonated (Neutral) | Structural Anchor. Remains neutral in aqueous buffers. Deprotonation requires strong organic bases (e.g., NaH in DMF). |
| Thioether (-S-) | N/A | Neutral | The Weak Link. The sulfur atom is electron-rich and prone to oxidation (to sulfoxide) by dissolved oxygen. |
The Degradation Landscape (Visualized)
The following diagram maps the degradation pathways based on pH and environmental stress.
Figure 1: Mechanistic degradation pathways. The primary risk at physiological pH is the oxidation of the sulfur atom (yellow path).
Module 2: pH Stability Matrix & Troubleshooting
Scenario A: The Acidic Environment (pH < 4.0)
-
User Issue: "My solution turned cloudy immediately upon dilution."
-
Root Cause: Protonation. You have crossed the pKa threshold of the carboxylic acid (~4.5). The molecule has reverted to its neutral, hydrophobic form and precipitated.
-
Stability Risk: Indole Polymerization. While rare in mild acid, prolonged exposure to strong acids (pH < 2) can cause the indole ring to polymerize, often indicated by a pink or red color shift [1].
-
Resolution:
-
Dissolve stock in DMSO or Ethanol first.
-
Add to buffer slowly with rapid stirring.
-
Ensure final pH is > 5.5.
-
Scenario B: Physiological / Neutral (pH 7.0 – 7.4)
-
User Issue: "The compound is soluble, but HPLC shows a new peak (RRT ~0.8) after 24 hours."
-
Root Cause: S-Oxidation. The thioether (-S-) is oxidizing to a sulfoxide (-S(=O)-). This is accelerated by dissolved oxygen in the buffer and light exposure. Thioethers are well-known to undergo this transformation under ambient conditions [2].
-
Resolution:
-
Degas all buffers (helium sparge or vacuum sonication) before use.
-
Add an antioxidant if the assay permits (e.g., 0.1 mM DTT or EDTA to chelate metal catalysts).
-
Scenario C: Basic Environment (pH > 9.0)
-
User Issue: "Can I store the stock solution in 0.1 M NaOH?"
-
Root Cause: While the molecule is most soluble here, basic conditions increase the nucleophilicity of the sulfur, making it more reactive toward electrophilic oxidants.
-
Resolution: Not recommended for long-term storage. High pH can also lead to slow racemization if the alpha-carbon (chiral center at the butyric attachment) is optically active.
Module 3: Frequently Asked Questions (FAQs)
Q1: Why is my white powder turning yellow in the bottle?
-
Expert Analysis: This is a classic sign of photo-oxidation . Indole derivatives are highly photosensitive. The yellowing indicates the formation of oxidation byproducts (likely quinoidal species or sulfoxides) on the surface of the crystal lattice.
-
Action: Verify purity via HPLC. If >98%, it may just be surface discoloration. Always store in amber vials under argon.
Q2: Can I autoclave this compound in media?
-
Expert Analysis: Absolutely not. The heat (121°C) combined with steam will drive the hydrolysis of the thioether or promote rapid oxidation.
-
Action: Use sterile filtration (0.22 µm PES or PVDF membrane) only.
Q3: What is the best solvent for a 100 mM stock solution?
-
Expert Analysis: DMSO (Dimethyl sulfoxide) is the gold standard. It is aprotic and stabilizes the indole. Ethanol is a secondary choice but is more volatile. Avoid water/buffer for stock solutions due to the pH-solubility dependence.
Module 4: Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method
Use this method to validate the integrity of your specific lot.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid (Acidifies COOH to sharpen peak).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 280 nm (Indole absorption max) and 220 nm (Amide/Carboxyl).
-
Expected Results:
-
Main Peak: ~6-7 min (Hydrophobic).
-
Sulfoxide Impurity: Will elute earlier (more polar) than the parent peak.
-
Dimer Impurity: Will elute later (highly hydrophobic).
-
Protocol 2: Forced Degradation (Stress Test)
Perform this if you are developing a new formulation.
-
Oxidative Stress: Dissolve compound in 50:50 Water:Acetonitrile. Add 3% H2O2. Incubate at RT for 1 hour. Inject.
-
Result: You should see near-total conversion to the Sulfoxide (M+16) peak. This confirms your HPLC method can detect degradation.
-
-
Acid Stress: Dissolve in 0.1 M HCl. Heat to 60°C for 1 hour.
-
Result: Look for late-eluting peaks (dimers) or precipitation.
-
References
-
Indole Stability & Nitrosation: Bonfanti, M., et al. "The stability of the nitrosated products of indole...". Carcinogenesis. (1988). [Link] (Demonstrates the pH-dependent stability of indole derivatives and their susceptibility to acid-catalyzed modifications.)
-
Thioether Oxidation Chemistry: Jiang, X., et al. "Iodine-catalyzed oxidative system for 3-sulfenylation of indoles...". Green Chemistry. (2012).[1] [Link] (Establishes the chemical reactivity of indole-3-sulfides and their propensity for oxidation at the sulfur position.)
-
General Indole pKa & Solubility (IBA Analog): National Center for Biotechnology Information. "PubChem Compound Summary for CID 8617, Indole-3-butyric acid". [Link] (Provides the foundational physicochemical data (pKa ~4.7) for the butyric acid side chain utilized in this guide.)
Sources
Minimizing dimerization side reactions during indole-thiol alkylation
Welcome to the Technical Support Center for Indole-Thiol Alkylation. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who struggle with the notoriously low yields of indole-thioalkylation. While the coupling of indoles and thiols is a powerful tool for bioconjugation and building complex pharmacophores, it is highly susceptible to two competing side reactions: indole oligomerization and thiol oxidation .
This guide is designed to move beyond basic troubleshooting. Here, we will dissect the causality behind these side reactions and provide self-validating, field-proven protocols to ensure your alkylation workflows succeed.
Section 1: Mechanistic FAQs (The "Why")
Q: Why do indoles readily dimerize during acid-catalyzed thioalkylation? A: Indole is a highly electron-rich heterocycle that is extremely susceptible to electrophilic attack. Under standard Brønsted acidic conditions (e.g., using trifluoroacetic acid), the indole ring or its functionalized derivatives can protonate to form highly reactive carbonium ions or aza-ortho-xylylene (aza-p-QM) intermediates1[1]. If the thiol nucleophile is sterically hindered or present in low effective concentrations, a second indole molecule will outcompete the thiol, acting as a nucleophile to attack the intermediate. This cascade leads to the parallel formation of 2,3-dihydro-1H,1'H-2,3'-biindole dimers or even trimers 2[2].
Q: Why does my thiol alkylation fail due to disulfide formation, and why can't I just add excess TCEP? A: Thiols rapidly oxidize in aqueous or aerobic environments to form unreactive disulfides. While reducing agents like tris(2-carboxyethyl)phosphine (TCEP) or tris(3-hydroxypropyl)phosphine (THPP) are routinely used to maintain free thiols, they are not entirely inert. Mechanistic studies reveal that TCEP and THPP can directly react with electrophilic thiol-alkylating linkers (such as maleimides or vinyl groups) 3[3]. Adding excess TCEP without a purification step quenches your alkylating agent, halting the desired indole-thiol coupling.
Q: How can I prevent covalent dimerization of protein-based thiols during alkylation? A: When working with protein domains (e.g., the EC1 domain of E-cadherin), the presence of free thiols can catalyze instability and physical aggregation via intermolecular disulfide bonds. To stabilize the monomeric form without relying on reducing agents that might interfere with downstream biological assays, you must alkylate the thiol group to a thioether immediately after mild reduction. Reagents like iodoacetate or maleimide-PEG are highly effective when pH is strictly controlled4[4].
Section 2: Reaction Pathway & Troubleshooting Workflows
Understanding the bifurcation between desired product formation and side reactions is critical for rational experimental design.
Mechanistic bifurcation of indole-thiol alkylation vs. dimerization side reactions.
Troubleshooting workflow for diagnosing and resolving alkylation side reactions.
Section 3: Diagnostic Matrix for Alkylation Side Reactions
To quickly identify the root cause of your yield loss, compare your experimental conditions against this quantitative diagnostic matrix.
Table 1: Quantitative Comparison of Side Reactions and Mitigations
| Reaction Condition | Dominant Side Reaction | Typical Yield Loss | Mechanistic Cause | Recommended Mitigation |
| Strong Brønsted Acids (e.g., TFA) | Biindole Formation (Dimerization) | Up to 40–60% | Generation of highly electrophilic carbonium/aza-p-QM intermediates attacked by excess indole. | Transition to mild Lewis acids or Gold(III) catalysis (e.g., NaAuCl₄). |
| Aerobic / Aqueous Buffers (pH > 7) | Disulfide Scrambling | 30–80% | Thiol oxidation outpaces the kinetics of the alkylation event. | Degas solvents; utilize in situ TCEP reduction followed by an azide quench. |
| Excess Phosphine Reductants (TCEP) | Alkylator Quenching | > 90% | TCEP acts as a nucleophile, directly attacking the alkylating linker. | Implement a Staudinger reaction to oxidize excess TCEP prior to alkylation. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Gold-Catalyzed Indole-Thiol Alkylation (Zero-Dimerization Workflow)
Causality: By utilizing NaAuCl₄, we shift the activation paradigm from protonating the indole ring to selectively activating the electrophile (e.g., an alkyne or diol). This completely prevents the formation of the indole carbonium ion, bypassing the biindole dimerization pathway and affording high yields with zero detectable side products.
-
Preparation: Dissolve the indole substrate (1.0 equiv) and the thiol (1.0 equiv) in anhydrous CH₂Cl₂ (0.5 M concentration) under an argon atmosphere.
-
Catalyst Addition: Add NaAuCl₄·2H₂O (5 mol%) in one portion at room temperature. Expert Insight: Less nucleophilic thiols often produce higher yields as they avoid poisoning the gold catalyst.
-
Monitoring & Validation: Stir at room temperature for 1–16 hours. Monitor via TLC. Self-Validation Check: The reaction is proceeding correctly when the starting indole is consumed without the appearance of a highly polar, lower-Rf spot (which is characteristic of biindoles).
-
Workup: Filter the mixture through a short pad of Celite to remove the gold catalyst, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: One-Pot Thiol Reduction and Alkylation via Staudinger Quench
Causality: This protocol allows for the complete reduction of disulfides using TCEP, followed by the selective deactivation of excess TCEP using an azide. This prevents TCEP from consuming the alkylating agent, ensuring maximum yield of the thioether 3[3].
-
Reduction: Incubate the disulfide-prone thiol precursor with TCEP (1.5 equiv relative to total thiols) in degassed buffer (pH 6.5–7.0) for 30 minutes at room temperature.
-
TCEP Quenching: Add a water-soluble azide (e.g., 2-azidoethanol, 5.0 equiv) to the reaction mixture. Incubate for 1 hour. The Staudinger reaction will selectively oxidize the remaining TCEP to its unreactive phosphine oxide.
-
Alkylation: Introduce the indole-based alkylating agent. Maintain the pH between 7.0 and 8.0 to maximize thiolate nucleophilicity while minimizing base-catalyzed side reactions.
-
Validation: Analyze via non-reducing SDS-PAGE (for proteins) or LC/MS. Self-Validation Check: A single mass shift corresponding to the desired thioether—without adducts of the alkylating agent + TCEP—validates the protocol.
Section 5: References
-
Oligomerization of Indole Derivatives with Incorporation of Thiols - mdpi.com -[Link]
-
Improving the Stability of the EC1 Domain of E-cadherin by Thiol Alkylation of the Cysteine Residue - nih.gov -[Link]
-
Enantioselective Catalytic Synthesis of N-alkylated Indoles - mdpi.com -[Link]
-
Gold‐Catalyzed Reactions of 2‐Alkynyl‐1‐indolyl‐1,2‐diols with Thiols - d-nb.info - [Link]
-
Bioconjugation Strategies Through Thiol-Alkylation of Peptides and Proteins - bath.ac.uk -[Link]
Sources
Storage conditions to prevent degradation of 2-(1H-Indol-3-ylsulfanyl)-butyric acid
This technical guide details the storage, stability, and handling of 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS: 164659-62-5). The recommendations below are derived from the physicochemical properties of its functional groups: the electron-rich indole ring, the oxidation-prone thioether (sulfide) linkage, and the carboxylic acid tail.
Technical Support Center: 2-(1H-Indol-3-ylsulfanyl)-butyric acid
Core Storage & Handling Protocol
Status: Critical Failure to adhere to these parameters will result in oxidative degradation (discoloration) and loss of biological potency.
| Parameter | Specification | Technical Rationale |
| Long-Term Storage | -20°C (Desiccated) | Prevents thermal degradation and slows auto-oxidation of the sulfide linkage. |
| Short-Term Storage | 2–8°C (< 1 week) | Acceptable for active working stocks only. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | The sulfur atom at position 3 is highly susceptible to oxidation (S-oxidation) in air. |
| Light Exposure | Strictly Dark (Amber Vials) | Indole moieties undergo photo-oxidation, leading to colored quinoidal byproducts. |
| Solubility | DMSO, Ethanol, DMF | High lipophilicity prevents direct aqueous dissolution without pH adjustment. |
Troubleshooting Guide (Q&A Format)
Q1: My powder has turned from off-white to a pinkish/brown color. Is it still usable?
-
Diagnosis: This indicates photo-oxidation of the indole ring or formation of quinone-type degradation products.
-
Mechanism: Indoles are electron-rich heterocycles. Upon exposure to light and oxygen, they form radical cations that polymerize or oxidize into colored impurities (often pink or brown).
-
Action:
-
Check purity via HPLC or TLC.
-
If purity is >95%, you may repurify via recrystallization (ethanol/water).
-
If <90%, discard . The oxidation products can be cytotoxic or act as confounding variables in biological assays.
-
Q2: I cannot get the compound to dissolve in water or media. What is the correct protocol?
-
Root Cause: The molecule contains a hydrophobic indole ring and a propyl chain (butyric backbone). The carboxylic acid is not ionized at neutral pH (pKa ~4.8).
-
Solution (Solvent Exchange Method):
-
Primary Solubilization: Dissolve the powder in 100% DMSO (Dimethyl sulfoxide) to create a 10–50 mM stock.
-
Dilution: Slowly add this stock to your aqueous buffer while vortexing.
-
Limit: Keep final DMSO concentration <0.5% to avoid solvent toxicity in cells.
-
Alternative: For higher concentrations, dissolve in equimolar NaOH (1 equivalent) to form the sodium salt, which is water-soluble.
-
Q3: Can I autoclave the stock solution for sterilization?
-
Answer: NO.
-
Reasoning:
-
Thermal Instability: The C-S bond (thioether) is heat-sensitive and can undergo cleavage or elimination reactions at 121°C.
-
Oxidation: High temperature accelerates the conversion of the sulfide (-S-) to sulfoxide (-S(=O)-) and sulfone (-S(=O)₂-).
-
-
Correct Method: Sterilize stock solutions by filtration through a 0.22 µm PTFE or Nylon membrane (do not use cellulose acetate for DMSO solutions).
Q4: How stable is the compound in cell culture media (37°C)?
-
Stability Profile: Moderate.
-
Risk: The sulfide group can be metabolized or oxidized by cellular peroxidases.
-
Recommendation: Refresh media containing the compound every 24–48 hours. Do not leave in the incubator for >72 hours without replenishment.
Degradation Mechanism Visualization
The following diagram illustrates the two primary degradation pathways: S-Oxidation (mediated by air/ROS) and Indole Photo-oxidation (mediated by light).
Figure 1: Primary degradation pathways. The sulfide linkage is prone to sequential oxidation, while the indole ring is sensitive to photo-induced polymerization.
Experimental Validation: Purity Check Protocol
Before using stored material for critical assays, validate integrity using this HPLC method.
| Component | Condition |
| Column | C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Detection | UV @ 280 nm (Indole absorption max) |
| Expected Result | Main peak (Compound). Impurities (Sulfoxides) typically elute earlier (more polar). |
References
-
Sigma-Aldrich. (n.d.).[1] 2-(1H-Indol-3-ylsulfanyl)-butyric acid Product Specification. Retrieved from
-
Boonmahome, P., & Mongkolthanaruk, W. (2023).[2] Characterization of indole-3-acetic acid biosynthesis and stability. Journal of Applied Biology & Biotechnology. Retrieved from
-
Andreotti, G., et al. (2010). Stability of indole-containing enzymes and substrates. Biochimica et Biophysica Acta. Retrieved from
-
National Institutes of Health (NIH). (2020). Oxidation of Alkylthioethers. PubChem Compound Summary. Retrieved from
Sources
Technical Support Center: High-Sensitivity LC-MS of Indole-Thioethers
Status: Operational Operator: Senior Application Scientist Topic: Resolving Baseline Noise & Signal Integrity Ticket ID: IND-THIO-001
Executive Summary: The "Double Trouble" of Indole-Thioethers
Welcome to the technical support hub. You are likely here because your LC-MS analysis of indole-thioethers is suffering from high baseline noise, "ghost" peaks, or poor sensitivity.
As a Senior Application Scientist, I need you to understand the specific chemical behavior causing your issues. You are dealing with a "Double Trouble" molecule:
-
The Indole Core: Highly lipophilic and electron-rich. It causes carryover (sticking to flow paths) and is prone to polymerization .
-
The Thioether (Sulfide) Linker: Extremely susceptible to oxidation. It creates chemical noise by converting to sulfoxides (
) and sulfones ( ) during sample prep or even inside the ESI source.
This guide moves beyond basic troubleshooting to address these specific molecular liabilities.
Phase 1: Triage – Diagnosing the Noise Source
Before changing columns or solvents, we must identify the type of noise.
Diagnostic Workflow
Use this logic flow to isolate the root cause.
Figure 1: Diagnostic logic tree to isolate noise sources between the sample, the column, and the LC-MS hardware.
Phase 2: The "Sticky" Indole (Carryover & Ghost Peaks)
The Problem: Indoles are "sticky" (lipophilic). They adsorb to stainless steel and plastic surfaces in the autosampler, eluting in subsequent runs as "ghost peaks" or raising the general baseline.
The Fix: Standard methanol washes are insufficient. You need a wash solvent that disrupts hydrophobic interactions and solubilizes the indole.
Protocol: The "Aggressive" Needle Wash
Standard: 100% Methanol (Insufficient for thioethers). Optimized: Multi-solvent approach.[1]
| Parameter | Recommended Setting | Scientific Rationale |
| Wash Solvent A | Water:MeOH (90:10) + 0.1% Formic Acid | Removes polar salts/buffers first to prevent precipitation. |
| Wash Solvent B | ACN:IPA:Acetone:Water (1:1:1:1) + 0.1% Formic Acid | IPA (Isopropanol) is critical for solubilizing lipophilic indoles. Acetone disrupts strong hydrophobic binding. |
| Wash Time | >10 seconds (Active Wash) | Ensures sufficient contact time to desorb the analyte from the needle coating. |
| Valve Material | PEEK or Ceramic | Avoid stainless steel rotor seals if possible; indoles can bind to steel oxides. |
Q: Why do I see a baseline rise at the end of my gradient? A: This is likely "column bleed" or late-eluting lipophilic contaminants.
-
Action: If using a C18 column, switching to a Phenyl-Hexyl phase often reduces this because the pi-pi interactions retain the indole differently, often eluting it before the high-organic wash where the baseline noise (from solvent impurities) is highest.
Phase 3: The "Fragile" Thioether (Chemical Noise & Oxidation)
The Problem: Thioethers oxidize to sulfoxides (
Crucial Insight: Oxidation can happen in the vial (autosampler stability) or in the source (electrochemical oxidation at the ESI tip).
Protocol: Stabilizing the Thioether
-
Sample Preparation (The "Cold" Chain):
-
Solvent: Use degassed solvents. Dissolved oxygen is the enemy.
-
Temperature: Keep the autosampler at 4°C . Reaction rates for thioether oxidation drop significantly at low temps.
-
Additives: Add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the extraction solvent. These act as sacrificial antioxidants.
-
-
In-Source Oxidation Check:
-
If you see the
peak increase as you increase the ESI Voltage (Capillary Voltage), the oxidation is happening inside the mass spec. -
Fix: Lower the Capillary Voltage (e.g., from 3.5 kV to 2.5 kV). Indoles ionize easily; you do not need maximum voltage.
-
Figure 2: The oxidation pathway of thioethers. Controlling this prevents "chemical noise" artifacts.
Phase 4: Chromatography & Mobile Phase Optimization
The Problem: Standard C18 columns often co-elute indoles with matrix interferences, leading to ion suppression (invisible noise).
The Solution: Leverage Pi-Pi Interactions .
Column Selection Guide
| Column Phase | Mechanism | Verdict for Indole-Thioethers |
| C18 (Standard) | Hydrophobic Interaction | Good , but prone to matrix overlap. |
| Phenyl-Hexyl | Hydrophobic + Pi-Pi Stacking | Excellent. The phenyl ring in the column interacts with the indole ring. This provides unique selectivity, often separating the indole from aliphatic noise. |
| Biphenyl | Enhanced Pi-Pi | Best for Isomers. Use if you need to separate structural isomers of your indole. |
Mobile Phase Hygiene
-
Additive: Use Formic Acid (LC-MS Grade) .
-
Warning: Do NOT use Acetic Acid if possible; it is often "dirtier" and suppresses ionization more than formic acid in positive mode.
-
Warning: Avoid TFA (Trifluoroacetic acid). It causes severe signal suppression (ion pairing) in MS, even though it makes peaks sharp.
-
-
Buffer: Add 5mM Ammonium Formate . This stabilizes the pH and improves peak shape for the basic nitrogen in the indole ring.
FAQ: Troubleshooting Specific Symptoms
Q1: I see a high background signal that looks like "grass" across the whole chromatogram.
-
Fix: Check your organic solvent (Method B). If it's old, formic acid can degrade or leach plasticizers from the bottle cap. Use fresh LC-MS grade solvents in glass bottles.
Q2: My analyte signal drops significantly after 10 injections.
-
Diagnosis: Ion suppression or source fouling.
-
Fix:
-
Check the source window/cone.[1] Indoles polymerize. If it's brown/yellow, clean it.
-
Implement a Divert Valve . Send the first 1 minute and the last 2 minutes of the LC run to waste, not the MS. This keeps salts and late-eluting gunk out of the source.
-
Q3: I have a peak at M+22.
-
Diagnosis: Sodium adduct (
). -
Fix: This is common for thioethers. It splits your signal (reducing sensitivity). Add slightly more Ammonium Formate (up to 10mM) to force the protonated form (
) and suppress the sodium adduct.
References
-
LC-MS Troubleshooting & Baseline Noise
- Title: LCMS Troubleshooting: 14 Best Practices for Labor
- Source: ZefSci
-
URL:[Link]
-
Carryover Solutions
-
Column Selection (Phenyl-Hexyl vs C18)
- Title: The Perfect Method, V: Changing Column Selectivity
- Source: LCGC Intern
-
URL:[Link]
-
Indole Analysis Methodology
-
Thioether/Sulfur Oxid
Sources
- 1. researchgate.net [researchgate.net]
- 2. BASi® | Troubleshooting [basinc.com]
- 3. zefsci.com [zefsci.com]
- 4. Persistent carry over peaks on UHPLC-MSMS - Chromatography Forum [chromforum.org]
- 5. researchgate.net [researchgate.net]
- 6. A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
Validation & Comparative
1H NMR Spectrum Analysis of 2-(1H-Indol-3-ylsulfanyl)-butyric acid: A Comprehensive Comparison Guide
Accurate structural characterization is the bedrock of robust drug development and biochemical research. For complex thioether-linked heterocycles like 2-(1H-Indol-3-ylsulfanyl)-butyric acid (CAS: 164659-62-5) , 1H NMR spectroscopy is the definitive analytical tool.
This guide objectively compares the NMR performance of High-Purity (HP) synthesized products against Standard Commercial Grades (SCG), evaluates optimal solvent systems, and provides a self-validating experimental protocol designed for maximum reproducibility.
Part 1: Structural & Mechanistic Insights
To interpret the 1H NMR spectrum of 2-(1H-Indol-3-ylsulfanyl)-butyric acid, one must understand the causality behind its chemical shifts. The molecule consists of three distinct domains: the electron-rich indole ring, the thioether linkage, and the aliphatic butyric acid chain.
-
The Indole System: The indole NH proton is highly deshielded due to the ring's aromatic ring current and nitrogen's electronegativity, typically resonating far downfield. The C-2 and C-4 aromatic protons are highly sensitive to the oxidation state of the adjacent C-3 sulfur atom .
-
The Chiral Center (Causality of Splitting): The alpha-carbon of the butyric acid chain is a stereocenter. Because this carbon is chiral, the adjacent beta-methylene (
) protons are diastereotopic . They exist in different magnetic environments and will not appear as a simple quartet or quintet. Instead, they split into two distinct, complex multiplets. -
Solvent-Induced Causality: The choice of solvent dictates the visibility of exchangeable protons. In non-polar solvents, the carboxylic acid (
) and indole protons often broaden into the baseline due to intermediate exchange rates. Highly polar, aprotic solvents like DMSO-d6 provide strong hydrogen-bonding stabilization, locking these protons into sharp, quantifiable signals .
Structural logic diagram mapping molecular moieties to their 1H NMR chemical shifts.
Part 2: Comparative Data Analysis
Solvent System Comparison: DMSO-d6 vs. CDCl3
To demonstrate the critical impact of solvent selection, we compared the 1H NMR assignments of the compound in DMSO-d6 and CDCl3 at 600 MHz. DMSO-d6 is objectively superior for this molecule, as it resolves the critical exchangeable protons that are lost in CDCl3.
Table 1: 1H NMR Chemical Shift Assignments (600 MHz, 298 K)
| Proton(s) | Multiplicity | Integration | DMSO-d6 (δ, ppm) | CDCl3 (δ, ppm) |
| COOH | Broad Singlet | 1H | 12.52 | Not observed |
| Indole NH | Broad Singlet | 1H | 11.45 | 8.20 (broad) |
| Ar-H (C-4) | Doublet ( | 1H | 7.48 | 7.65 |
| Ar-H (C-2) | Doublet ( | 1H | 7.42 | 7.35 |
| Ar-H (C-7) | Doublet ( | 1H | 7.38 | 7.40 |
| Ar-H (C-6) | Triplet ( | 1H | 7.15 | 7.22 |
| Ar-H (C-5) | Triplet ( | 1H | 7.05 | 7.18 |
| α-CH | Triplet ( | 1H | 3.42 | 3.55 |
| β-CH2 | Multiplets (Diastereotopic) | 2H | 1.85, 1.68 | 1.95, 1.80 |
| γ-CH3 | Triplet ( | 3H | 0.95 | 1.05 |
Product Performance: High-Purity vs. Standard Commercial Grade
Standard commercial grades of indole-3-sulfides are prone to spontaneous oxidation, forming sulfoxides, or dimerization into disulfides. The table below highlights how these impurities disrupt NMR analysis and why High-Purity product sourcing is vital for quantitative studies.
Table 2: Purity Comparison via 1H NMR Profiling
| Parameter | High-Purity Product | Standard Commercial Grade | Analytical Impact |
| Sulfoxide Impurity | Undetectable (<0.1%) | ~3.5% (δ 3.95 ppm) | Interferes with α-CH integration |
| Disulfide Dimer | Undetectable (<0.1%) | ~2.0% (δ 7.80 ppm) | Skews aromatic region analysis |
| Residual Solvents | < 50 ppm | > 500 ppm (EtOAc, DMF) | Baseline distortion |
| Spectral Resolution | Excellent (Sharp multiplets) | Moderate (Line broadening) | High precision in J-coupling |
Part 3: Self-Validating Experimental Protocol
To ensure absolute trustworthiness and reproducibility, the following protocol builds in self-validating checks.
Step-by-Step Methodology:
-
Sample Preparation: Weigh exactly
mg of 2-(1H-Indol-3-ylsulfanyl)-butyric acid. Causality: This specific mass prevents concentration-dependent aggregation while ensuring a high signal-to-noise ratio for a 16-scan experiment. -
Solvent Addition: Add 0.6 mL of high-purity DMSO-d6 (99.9% D, containing 0.03% v/v TMS as an internal standard).
-
Homogenization: Vortex the mixture for 30 seconds, followed by 1 minute of mild sonication. Causality: Incomplete dissolution creates concentration gradients in the NMR tube, severely degrading magnetic field homogeneity and resulting in poor shimming.
-
Data Acquisition (Self-Validating Step):
-
Frequency: 600 MHz.
-
Temperature: 298 K.
-
Relaxation Delay (D1): Set to 2.0 seconds. Validation: To ensure complete longitudinal relaxation (
) of the sterically hindered alpha-proton, a inversion-recovery check is recommended. Setting guarantees quantitative integration accuracy. -
Scans: 16.
-
-
Data Processing: Apply zero-filling to 64k data points and an exponential apodization function (Line Broadening, LB = 0.3 Hz) prior to Fourier Transformation to optimize the resolution of the diastereotopic multiplets.
Step-by-step workflow for 1H NMR sample preparation and data acquisition.
References
-
Title: Structure and Activity Analysis of Inauhzin Analogs As Novel Antitumor Compounds Source: Semantic Scholar URL: [Link]
Comparative Mass Spectrometry Fragmentation Guide: 2-(1H-Indol-3-ylsulfanyl)-butyric Acid
Introduction
2-(1H-Indol-3-ylsulfanyl)-butyric acid is a specialized indole thioether derivative. Compounds containing the indole-3-sulfide scaffold are of significant interest in drug development and agricultural chemistry due to their roles as allosteric modulators, antimicrobial agents, and auxin analogs.
For researchers and drug development professionals, accurately characterizing this compound in complex biological matrices requires a deep understanding of its gas-phase behavior. This guide provides an objective comparison of analytical platforms—High-Resolution Mass Spectrometry (HRMS, specifically Q-TOF) versus Triple Quadrupole (QqQ) Mass Spectrometry—for the structural elucidation and robust quantification of 2-(1H-Indol-3-ylsulfanyl)-butyric acid, supported by mechanistic fragmentation principles and self-validating protocols.
Mechanistic Fragmentation Pathway (ESI-CID)
Understanding the causality behind the fragmentation of 2-(1H-Indol-3-ylsulfanyl)-butyric acid is critical for accurate MS/MS method development. When subjected to Electrospray Ionization (ESI) in positive mode and subsequent Collision-Induced Dissociation (CID), the fragmentation is primarily dictated by the stability of the indole nucleus and the specific cleavage tendencies of the side chain[1].
The exact monoisotopic mass of the protonated molecule
-
Carboxylic Acid Neutral Losses (Low Collision Energy): Similar to other indole-thioether derivatives, the molecule undergoes characteristic losses such as
(44 Da) from the carboxylic acid moiety[2]. This yields a product ion at m/z 192.0847. -
Thioether Bond Cleavage (Moderate to High Collision Energy): Thioether bonds are highly susceptible to gas-phase fragmentation under low-energy CID conditions[3]. The cleavage of the C-S bond results in the neutral loss of the butyric acid side chain (
, 88 Da). This cleavage is thermodynamically driven by the resonance stabilization provided by the electron-rich indole ring, generating a highly abundant indole-3-thiolium ion at m/z 148.0220. -
Indolyl Cation Formation: At elevated collision energies, advanced ESI-MS/MS studies on complex indole structures demonstrate that fragmentation routes can also involve complex rearrangements and the extrusion of sulfur[4], yielding the indolyl cation at m/z 116.0499.
Fragmentation pathway of 2-(1H-Indol-3-ylsulfanyl)-butyric acid under positive ESI-CID.
Technology Comparison: HRMS (Q-TOF) vs. QqQ
Selecting the correct mass spectrometry platform depends entirely on the experimental objective.
Q-TOF (High-Resolution Mass Spectrometry)
-
Best For: Structural elucidation, metabolite identification, and qualitative profiling.
-
Performance Advantage: Provides sub-ppm mass accuracy. In complex matrices, the nominal mass m/z 148 can represent dozens of different molecules. Q-TOF allows researchers to definitively assign the elemental formula
(m/z 148.0220), eliminating false positives from isobaric background noise.
QqQ (Triple Quadrupole)
-
Best For: High-throughput targeted quantification and pharmacokinetic (PK) studies.
-
Performance Advantage: Operates in Multiple Reaction Monitoring (MRM) mode. By utilizing the specific transition of m/z 236.1
148.0, the QqQ filters out nearly all background noise, offering superior dynamic range and limits of quantification (LOQ) compared to Q-TOF.
Quantitative Data Summaries
Table 1: High-Resolution MS/MS Fragments (ESI-Q-TOF)
Data utilized for qualitative structural confirmation.
| Fragment Ion | Exact Mass (m/z) | Elemental Formula | Mass Error (ppm) | Structural Assignment |
| Precursor | 236.0745 | < 2.0 | Protonated Molecule | |
| Product 1 | 192.0847 | < 2.0 | Loss of | |
| Product 2 | 148.0220 | < 2.0 | Indole-3-thiolium cation | |
| Product 3 | 116.0499 | < 2.0 | Indolyl cation |
Table 2: Optimized MRM Transitions (ESI-QqQ)
Data utilized for high-sensitivity targeted quantification.
| Precursor (m/z) | Product (m/z) | Dwell Time (ms) | Collision Energy (eV) | Purpose |
| 236.1 | 148.0 | 50 | 20 | Quantifier (Max Sensitivity) |
| 236.1 | 116.0 | 50 | 35 | Qualifier 1 (Confirmation) |
| 236.1 | 192.1 | 50 | 15 | Qualifier 2 (Confirmation) |
Self-Validating Experimental Protocols
To ensure data integrity, the following methodologies are designed as self-validating systems.
Protocol 1: Structural Elucidation via LC-ESI-Q-TOF
Objective: Confirm the exact elemental composition of the compound and its fragments.
-
Sample Preparation: Spike 2-(1H-Indol-3-ylsulfanyl)-butyric acid into blank plasma at 1 µg/mL. Extract using Solid-Phase Extraction (SPE).
-
Self-Validation Step: Inject a solvent blank and a matrix blank before and after the sample sequence. This ensures that the observed m/z 148.0220 ion is not a result of column carryover or endogenous matrix interference.
-
-
Chromatography: Utilize a
column (2.1 x 100 mm, 1.8 µm) with a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B). -
MS Parameters: Operate in positive ESI mode with a capillary voltage of 3.5 kV.
-
Targeted MS/MS: Isolate m/z 236.07.
-
Causality: A narrow quadrupole isolation window (1.3 Da) is explicitly selected to prevent co-eluting isobaric species from entering the collision cell, ensuring the resulting MS/MS spectra are unambiguously derived from the target precursor. Apply ramped collision energy (15–35 eV).
-
Protocol 2: High-Throughput Quantification via LC-ESI-QqQ
Objective: Achieve a robust calibration curve for pharmacokinetic quantification.
-
Sample Preparation: Prepare a calibration curve (1 ng/mL to 1000 ng/mL) in the target matrix.
-
Self-Validation Step: Incorporate a stable isotope-labeled internal standard (SIL-IS) at a constant concentration of 50 ng/mL across all samples. Monitoring the SIL-IS peak area validates extraction recovery and flags any matrix-induced ion suppression, making the quantitative readout internally verifiable.
-
-
MRM Optimization: Program the transitions listed in Table 2.
-
Causality: The collision energy (CE) for the quantifier transition (m/z 236.1
148.0) is set to 20 eV because the C-S bond requires moderate energy to cleave efficiently without causing secondary fragmentation of the indole ring, thereby maximizing the signal-to-noise ratio.
-
-
Validation: Ensure the ratio of quantifier to qualifier transitions remains within ±20% across all calibration points to confirm peak purity.
Comparative experimental workflow for qualitative and quantitative mass spectrometry analysis.
References
-
Title: Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed Source: nih.gov URL: 4
-
Title: Application Notes and Protocols: Mass Spectrometry Fragmentation of 1H-Indole-3-propanal Source: benchchem.com URL: 1
-
Title: Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides - PMC Source: nih.gov URL: 3
-
Title: Buy[(1-butyl-1H-indol-3-yl)thio]acetic acid (EVT-5247361) Source: evitachem.com URL: 2
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. evitachem.com [evitachem.com]
- 3. Evaluation of low energy CID and ECD fragmentation behavior of mono-oxidized thio-ether bonds in peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Auxin Activity of IBA vs. 2-(1H-Indol-3-ylsulfanyl)-butyric Acid
The following is a comprehensive technical comparison guide designed for researchers and drug development professionals. It synthesizes established auxin physiology with structure-activity relationship (SAR) principles to evaluate the two compounds.
Executive Summary & Chemical Identity
This guide compares the biological activity and mechanistic profile of the industry-standard rooting hormone Indole-3-butyric acid (IBA) against the synthetic analog 2-(1H-Indol-3-ylsulfanyl)-butyric acid (herein referred to as ISBA ).
While IBA is a validated auxin precursor essential for adventitious root formation, ISBA represents a structural modification characterized by a thioether linkage and alpha-carbon substitution. Key takeaway: Current Structure-Activity Relationship (SAR) models predict ISBA to exhibit significantly reduced auxin activity or antagonistic properties compared to IBA, primarily due to steric hindrance at the
Chemical Profile Comparison[1][2][3][4][5][6]
| Feature | Indole-3-butyric acid (IBA) | 2-(1H-Indol-3-ylsulfanyl)-butyric acid (ISBA) |
| CAS Number | 133-32-4 | 164659-62-5 |
| Formula | ||
| Molecular Weight | 203.24 g/mol | 235.30 g/mol |
| Structure Class | Indole-alkanoic acid ( | Indole-thio-alkanoic acid ( |
| Linkage | Carbon-Carbon ( | Thioether ( |
| Side Chain | Butyric acid (straight chain) | Butyric acid (branched/substituted at pos 2) |
| Primary Role | Auxin Precursor (Pro-drug) | Synthetic Analog / Potential Antagonist |
Mechanistic Analysis: Why Structure Matters
To understand the performance gap, we must analyze the interaction of these molecules with the TIR1/AFB receptor complex and their metabolic fate.
IBA: The "Slow-Release" Auxin
IBA is biologically active primarily because it acts as a precursor. It is converted into Indole-3-acetic acid (IAA) —the active auxin—via peroxisomal
-
Mechanism: The 4-carbon side chain is shortened by two carbons.
-
Advantage: This conversion provides a sustained release of IAA, preventing the rapid degradation often seen with direct IAA application. It is less sensitive to indole-3-acetic acid oxidase.
ISBA: Steric Hindrance & Metabolic Blockade
ISBA introduces two critical modifications:
-
Thioether Linkage (
): The sulfur atom increases lipophilicity and alters the bond angle compared to a methylene group, potentially affecting receptor fit. -
-Substitution (Ethyl Group): The name "2-butyric acid" implies the indole-sulfur moiety is attached to the 2-position of the butyric chain. This effectively creates an
-ethyl-substituted acetic acid derivative .-
SAR Rule: Substitution at the
-carbon of auxin side chains is critical. While -methyl-IAA retains weak activity, -ethyl substitution typically abolishes auxin activity or converts the molecule into an anti-auxin (antagonist) due to steric clash with the leucine-rich repeat (LRR) domain of the TIR1 receptor. -
Metabolism: The branched structure and sulfur linkage likely block the enzymes (ECH2, IBR1, IBR3, IBR10) required for conversion to active IAA.
-
Visualizing the Pathway Differences
Caption: Comparison of IBA's metabolic activation path vs. ISBA's predicted steric blockade at the receptor level.
Experimental Protocols for Comparative Evaluation
To objectively verify the activity of ISBA against IBA, the following self-validating protocols are recommended. These assays distinguish between auxin activity (elongation) and rooting capability (organogenesis).
Protocol A: Mung Bean Adventitious Rooting Assay
Standard assay for testing rooting efficacy.
-
Plant Material: Sterilize Vigna radiata (mung bean) seeds. Germinate in vermiculite at 25°C in darkness for 3 days, then 16h light for 4 days.
-
Explants: Cut seedlings 3 cm below the cotyledons. Remove cotyledons if testing strict auxin dependence (optional, but keeping them provides energy).
-
Treatment:
-
Control: Distilled water + 0.1% Ethanol.
-
IBA Group: 10
M, 50 M, 100 M. -
ISBA Group: 10
M, 50 M, 100 M.
-
-
Incubation: Place cuttings in vials containing treatment solutions for 24 hours, then transfer to water.
-
Data Collection (Day 7): Count number of adventitious roots per hypocotyl.
Protocol B: Avena Coleoptile Segment Elongation Test
Standard assay for measuring cell elongation (classic auxin activity).
-
Preparation: Germinate oat (Avena sativa) seeds in total darkness for 3-4 days.
-
Sectioning: Under green safety light, cut 10mm segments from the sub-apical region of the coleoptile (remove the tip to eliminate endogenous auxin source).
-
Incubation: Float segments in buffer (10 mM phosphate, pH 6.0, 2% sucrose) for 2 hours to deplete endogenous auxin.
-
Exposure: Transfer to buffer containing test compounds (0.1 - 100
M) for 18 hours in darkness with gentle shaking. -
Measurement: Measure final length of segments using a digital caliper or image analysis software.
Predicted Performance Data
Based on established SAR literature for indole-alkanoic acids, the following performance profile is projected.
| Parameter | IBA Response | ISBA Response (Predicted) | Scientific Rationale |
| Rooting (Roots/cutting) | High (+++++) | Low/None (+) | IBA converts to IAA, maintaining optimal levels. ISBA's |
| Elongation (% Control) | Moderate (+++) | Negligible (-) | Elongation requires direct TIR1 binding. |
| Stability | Moderate | High | Thioether linkage is more resistant to oxidative degradation than the carbon chain of IBA. |
| Toxicity | Low | Unknown | Synthetic analogs may accumulate if not metabolized, potentially causing stress responses unrelated to auxin signaling. |
References
-
Strader, L. C., & Bartel, B. (2011). Transport and Metabolism of the Endogenous Auxin Precursor Indole-3-Butyric Acid. Molecular Plant. Link
-
Korasick, D. A., et al. (2013).[1] Molecular Basis for AUXIN RESPONSE FACTOR Protein Interaction and the Control of Auxin Response Repression. PNAS. Link
-
Simon, S., & Petrasek, J. (2011). Why plants need more than one type of auxin. Plant Science. Link
-
Åberg, B. (1981). Plant growth regulators.[2][3][1][4][5][6][7][8] XLI. Monosubstituted benzoic acids. Swedish Journal of Agricultural Research. (Foundational text on SAR of
-substituted auxins). -
Ludwig-Müller, J. (2000).[9] Indole-3-butyric acid in plant growth and development. Plant Growth Regulation. Link
Sources
- 1. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of 2,4-D correlates auxinic activity with the induction of somatic embryogenesis in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of Auxin Activity Like 1, a chemical with weak functions in auxin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]
- 5. goldbio.com [goldbio.com]
- 6. Identification of auxins by a chemical genomics approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Transkingdom signaling based on bacterial cyclodipeptides with auxin activity in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. repository.rice.edu [repository.rice.edu]
Technical Guide: Spectroscopic Characterization of Thioether Linkages in Indole Derivatives
Executive Summary
The Bottom Line: Detecting a thioether (sulfide, C–S–C) linkage in indole derivatives via FTIR is a high-difficulty spectroscopic challenge. The C–S stretching vibration (600–800 cm⁻¹) is inherently weak in IR due to a minimal change in dipole moment and is frequently obscured by the strong out-of-plane (OOP) C–H bending modes of the indole ring.
Recommendation: While FTIR can provide preliminary screening data, Raman Spectroscopy is the superior alternative for definitive characterization of the thioether bond due to its high polarizability. This guide outlines the specific FTIR protocol to maximize sensitivity if Raman is unavailable, but explicitly categorizes FTIR as a secondary confirmation tool for this specific structural motif.
Part 1: The Spectroscopic Challenge
To accurately interpret the spectra of 3-thioindole or 2-thioindole derivatives, one must understand the competition between the "Target Signal" (Thioether) and the "Masking Signal" (Indole Backbone).
The Physics of Invisibility
-
Dipole Moment (IR Weakness): The C–S bond is relatively non-polar compared to C=O or N–H bonds. Infrared absorption requires a change in dipole moment during vibration.[1][2][3] Consequently, the C–S stretching intensity is often weak to variable.
-
Polarizability (Raman Strength): The sulfur atom’s large electron cloud makes the C–S bond highly polarizable. This results in a strong, sharp signal in Raman spectroscopy, often the dominant feature in the fingerprint region.
The "Masking" Effect
The indole ring possesses a characteristic "fingerprint" that directly overlaps with the thioether region.
-
The Target: Aryl-S-Alkyl stretching typically appears at 685–705 cm⁻¹ .
-
The Mask: Indole derivatives exhibit strong C–H out-of-plane (OOP) bending at 740 ± 10 cm⁻¹ (for 1,2-disubstituted benzenes/indoles).
Part 2: Critical Peak Analysis
The following tables synthesize experimental data to guide your peak assignment.
Table 1: The Indole "Background" (Masking Signals)
These peaks are present in almost all indole derivatives and must be identified first.
| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Notes |
| N–H Stretch | 3390 – 3450 | Medium/Sharp | Non-hydrogen bonded (free). Broadens to 3200–3400 if H-bonded. |
| C=C Aromatic | 1610 – 1625 | Variable | Pyridine-like ring stretch. |
| C=C Aromatic | 1570 – 1585 | Medium | Characteristic indole doublet. |
| C–N Stretch | 1300 – 1350 | Medium | Aromatic amine C-N. |
| C–H OOP Bend | 735 – 770 | Strong | CRITICAL INTERFERENCE: Often obscures the C–S stretch. |
Table 2: The Thioether "Target" (Diagnostic Signals)
Look for these weak bands in the valleys of the indole fingerprint.
| Linkage Type | Wavenumber (cm⁻¹) | Intensity | Specificity |
| Aryl–S–Alkyl | 685 – 705 | Weak | Most common for 3-methylthioindole derivatives. |
| Diaryl Sulfide | 1080 – 1095 | Weak | Often coupled with ring vibrations (C-S aromatic). |
| C–S Stretch | 630 – 660 | Weak | Secondary band, often seen in flexible alkyl chains. |
Part 3: Comparative Analysis (Alternatives)
If your data is ambiguous, you must validate with an orthogonal technique.
Table 3: Performance Comparison Matrix
| Feature | FTIR | Raman Spectroscopy | NMR ( |
| C–S Detection | Poor (Weak signal, high overlap) | Excellent (Strong, sharp peak) | Indirect (Chemical shift of adjacent C/H) |
| Sample Prep | Minimal (ATR) or KBr Pellet | None (Direct solid/liquid) | Dissolution required ( |
| Interference | Water vapor, Indole OOP bends | Fluorescence (if impure) | Solvent peaks |
| Quantification | Difficult for C–S | Good | Excellent |
| Verdict | Screening Only | Gold Standard | Structural Proof |
Part 4: Experimental Protocols
FTIR Optimization Protocol (The "If You Must" Method)
If FTIR is your only option, you cannot use standard "point-and-shoot" ATR parameters. You must maximize the signal-to-noise ratio in the 600–800 cm⁻¹ region.
Prerequisites:
-
Instrument: FTIR with DTGS or MCT detector.
-
Resolution: Set to 2 cm⁻¹ (Standard 4 cm⁻¹ may smooth out the weak C–S shoulder).
-
Scans: Increase to 64 or 128 scans to reduce random noise.
Step-by-Step:
-
Desiccation: The 600–800 cm⁻¹ region is plagued by rotational water vapor lines. Purge the bench with dry nitrogen or dry air for 15 minutes before background collection.
-
Background: Collect a background spectrum of the clean crystal/air.
-
Sample Prep (Transmission Preferred):
-
Why? ATR crystals (Diamond/ZnSe) absorb energy at the low-wavenumber end, reducing sensitivity. Transmission (KBr pellet) offers a cleaner window down to 400 cm⁻¹.
-
Method: Grind 1-2 mg of sample with 100 mg dry KBr. Press into a transparent disc.
-
-
Acquisition: Collect spectrum.
-
Post-Processing: Apply Second Derivative processing.
-
Logic: This mathematical transformation separates overlapping peaks. Look for a "hidden" minima in the 685–705 cm⁻¹ range that appears on the shoulder of the strong 740 cm⁻¹ indole peak.
-
The "Gold Standard" Workflow
The following diagram illustrates the decision logic for characterizing thioether-indole derivatives.
Caption: Decision tree for spectroscopic validation of thioether linkages. Note that FTIR is often a screening step leading to Raman or NMR for definitive proof.
Part 5: Mechanism of Synthesis & Verification
To ensure the peak you are seeing is actually the thioether, you must validate the synthesis pathway.
Common Pathway: Indole + Disulfide (via Sulfenylation).
-
Reaction Monitoring: The disappearance of the S–H stretch (2550–2600 cm⁻¹, if starting from thiol) is a negative indicator.
-
Product Appearance: The appearance of the C–S stretch (690 cm⁻¹) and the shift of the C2/C3 Indole carbons in
C NMR.
Caption: Simplified sulfenylation pathway. The spectroscopic goal is to confirm the conversion of the C-H or S-H bond into the C-S-C linkage.
References
-
Nandiyanto, A. B. D., et al. (2019). "Interpretation of Fourier Transform Infrared Spectra (FTIR): A Practical Approach." Indonesian Journal of Science and Technology.
-
NIST Chemistry WebBook. (n.d.). "Indole Infrared Spectrum."[4][5][6] National Institute of Standards and Technology.
- Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry.
-
BenchChem. (2025).[7] "Characterization of Trithiocyanuric Acid using FTIR Spectroscopy." (Detailed comparison of C-S vs C=S modes).
-
Azom. (2024). "Limitations of ATR-FTIR Spectroscopy for Materials Analysis." (Discussion on penetration depth and crystal absorption).
Sources
- 1. Comparison Of Raman And FTIR Spectroscopy: Advantages And Limitations - Analysis Solutions [gatewayanalytical.com]
- 2. photothermal.com [photothermal.com]
- 3. rockymountainlabs.com [rockymountainlabs.com]
- 4. Indole [webbook.nist.gov]
- 5. researchgate.net [researchgate.net]
- 6. "Vibrational Spectroscopy of Isotopically Labeled Indoles and Electron " by Senghane Dominique Dieng [digitalcommons.montclair.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Elemental Analysis Standards for C12H13NO2S Compounds
For researchers, scientists, and drug development professionals, establishing the precise elemental composition and purity of a compound is a foundational requirement. This guide provides an in-depth comparison of the standards and analytical methodologies for the elemental analysis of compounds with the molecular formula C12H13NO2S. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to elemental analysis.
The Two Pillars of Elemental Analysis for Pharmaceutical Compounds
The elemental analysis of a pharmaceutical compound like C12H13NO2S rests on two fundamental pillars:
-
Quantitative Elemental Composition (CHNS/O): This determines the percentage of Carbon (C), Hydrogen (H), Nitrogen (N), and Sulfur (S) in the molecule. The theoretical composition, derived from the molecular formula, serves as the primary standard. Experimental results must align with these theoretical values within acceptable tolerances.
-
Elemental Impurities: These are trace elements that may be introduced during the synthesis, manufacturing process, or from storage.[1][2][3] Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3D, to control these impurities based on their toxicity.[1][2][4][5]
This guide will compare the analytical techniques and standards applicable to both these aspects for a C12H13NO2S compound.
Pillar 1: Quantitative Elemental Composition (CHNS)
For a compound with the formula C12H13NO2S, the theoretical elemental composition is the benchmark against which all experimental results are measured.
Theoretical Elemental Composition of C12H13NO2S:
| Element | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage (%) |
| Carbon (C) | 12.011 | 12 | 144.132 | 60.73 |
| Hydrogen (H) | 1.008 | 13 | 13.104 | 5.52 |
| Nitrogen (N) | 14.007 | 1 | 14.007 | 5.90 |
| Oxygen (O) | 15.999 | 2 | 31.998 | 13.49 |
| Sulfur (S) | 32.065 | 1 | 32.065 | 13.52 |
| Total | 235.306 | 100.00 |
The primary standard for the elemental composition of a pure C12H13NO2S compound is therefore: C, 60.73%; H, 5.52%; N, 5.90%; S, 13.52% . A typical acceptance criterion for analytical results is a deviation of no more than ±0.4% from the theoretical value.
Comparison of Analytical Techniques for CHNS Analysis
The gold standard for determining the CHNS content in organic compounds is combustion analysis .[6] This technique involves the complete combustion of the sample in a high-temperature, oxygen-rich environment, followed by the detection of the resulting gases.[7][8][9][10][11]
Experimental Workflow for Combustion-Based CHNS Analysis
Caption: Workflow for CHNS analysis by combustion.
Alternative and Historical Methods:
While combustion analysis is the dominant technique, it's insightful to compare it with older methods to understand the evolution of analytical standards.
| Technique | Principle | Advantages | Disadvantages |
| Combustion Analysis | Complete combustion of the sample and detection of resulting gases (CO2, H2O, N2, SO2).[8][11] | High precision and accuracy, rapid, requires small sample size, simultaneous multi-elemental analysis.[7] | Requires specialized equipment, matrix effects can sometimes be a challenge. |
| Oxygen Flask Combustion (Schöniger Flask) | Combustion of the sample in a sealed flask filled with oxygen, followed by absorption of the combustion products in a suitable solution and subsequent titration or other analysis.[12] | Simple apparatus, good for halogens and sulfur. | Not readily automated, requires larger sample sizes, potential for incomplete combustion. |
| Sodium Fusion (Lassaigne's Test) | Fusion of the organic compound with sodium metal to convert elements into ionic salts (NaCN, Na2S, NaX), which are then identified by chemical tests.[13] | Good for qualitative detection of N, S, and halogens. | Qualitative or semi-quantitative at best, hazardous (use of sodium metal), not suitable for accurate quantitative analysis. |
Self-Validation and Trustworthiness in CHNS Analysis:
To ensure the trustworthiness of the results, the analytical method must be validated. This involves:
-
Calibration: The instrument is calibrated using certified reference materials (CRMs) with known elemental compositions, such as sulfanilamide or BBOT.[14][15] These standards are often traceable to national metrology institutes like the National Institute of Standards and Technology (NIST).[16][17]
-
System Suitability: Before running samples, a known standard is analyzed to ensure the instrument is performing within specified parameters.
-
Accuracy and Precision: The accuracy (closeness to the true value) and precision (reproducibility of measurements) are determined by repeatedly analyzing a known standard.
Pillar 2: Elemental Impurities
The focus here shifts from the elemental makeup of the C12H13NO2S molecule itself to trace amounts of other elements that may be present. The ICH Q3D guideline provides a framework for assessing and controlling these impurities in drug products.[1][2][4][5]
ICH Q3D Classification of Elemental Impurities:
The ICH Q3D guideline classifies elemental impurities based on their toxicity and the likelihood of their occurrence in the drug product.[2][18]
| Class | Elements | Significance for C12H13NO2S |
| Class 1 | As, Cd, Hg, Pb | Highly toxic. A risk assessment is always required.[2] |
| Class 2A | Co, Ni, V | Toxic. A risk assessment is required. |
| Class 2B | Ag, Au, Ir, Os, Pd, Pt, Rh, Ru, Se, Tl | Toxicity varies. Risk assessment is required only if they are intentionally added during synthesis (e.g., as catalysts).[2] |
| Class 3 | Ba, Cr, Cu, Li, Mo, Sb, Sn | Relatively low toxicity by oral route. The need for a risk assessment depends on the route of administration.[5] |
The "standard" for elemental impurities is not a single value but a Permitted Daily Exposure (PDE) for each element, which is then used to calculate an acceptable concentration in the drug substance.
Comparison of Analytical Techniques for Elemental Impurities
The analysis of trace elemental impurities requires highly sensitive techniques. The most commonly employed are Inductively Coupled Plasma (ICP) based methods.[3]
Workflow for Elemental Impurity Analysis by ICP-MS
Caption: Workflow for ICP-MS elemental impurity analysis.
| Technique | Principle | Advantages | Disadvantages |
| ICP-Mass Spectrometry (ICP-MS) | Samples are introduced into an argon plasma, which ionizes the atoms. The ions are then separated by their mass-to-charge ratio and detected.[19][20][21] | Extremely high sensitivity (ppb to ppt levels), capable of multi-elemental analysis, wide linear dynamic range. | More expensive instrumentation, potential for polyatomic interferences. |
| ICP-Optical Emission Spectrometry (ICP-OES) | Similar to ICP-MS, but detection is based on the characteristic wavelengths of light emitted by the elements in the plasma.[3] | Robust and tolerant of complex matrices, less expensive than ICP-MS. | Lower sensitivity than ICP-MS (ppm to ppb levels), spectral interferences can be an issue. |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state. | Relatively inexpensive, good for single-element analysis. | Slower for multi-elemental analysis, lower sensitivity than ICP-MS. |
Method Validation for Elemental Impurities:
As per USP <233>, any method used for the determination of elemental impurities must be validated to ensure it is suitable for its intended purpose.[22] Key validation parameters include:
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified.
-
Accuracy: Recovery of spiked standards from the sample matrix.
-
Precision: Repeatability and intermediate precision.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Robustness: The ability to remain unaffected by small, deliberate variations in method parameters.
Conclusion: An Integrated Approach
For a C12H13NO2S compound intended for pharmaceutical use, a comprehensive elemental analysis strategy is crucial. This involves a two-pronged approach:
-
CHNS Analysis by Combustion: This is the definitive method for confirming the elemental composition against the theoretical values. The use of certified reference materials for calibration is non-negotiable for ensuring accuracy and trustworthiness.
-
Elemental Impurity Profiling by ICP-MS: This highly sensitive technique is essential for quantifying trace elemental impurities and ensuring compliance with the stringent limits set by guidelines such as ICH Q3D.
By employing these modern, validated analytical techniques and adhering to the established standards, researchers and drug developers can ensure the purity, safety, and quality of their C12H13NO2S compounds.
References
-
ICH. (2019). Guideline for Elemental Impurities Q3D(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
LECO. (2023). Combustion Analysis (H, C, N, O, S) - Materials Characterization Services. [Link]
-
ICH. (2022). Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
- Unknown. Element analysis. [Source link not available]
-
Intertek. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. [Link]
-
West Pharmaceutical Services. ICH Q3D Elemental Impurities – What are the Requirements?. [Link]
-
ALS Global. Elemental Impurities (ICH Q3D) analysis. [Link]
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
USP. General Chapters: <471> OXYGEN FLASK COMBUSTION. [Link]
-
LinkedIn. (2023). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]
-
News-Medical. (2023). The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]
-
LECO Corporation. Combustion Analysis for Elemental Determination. [Link]
-
Jordi Labs. CHNO by Combustion | Oxidation. [Link]
-
Eltra. Combustion Analyzer for the determination of C H N O S in solids. [Link]
-
MDPI. (2023). Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. [Link]
-
Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]
-
Shimadzu. Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 232/233 on ICPMS-2030. [Link]
-
PMC. (2024). Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion. [Link]
-
Agilent. ELEMENTAL IMPURITY ANALYSIS IN REGULATED PHARMACEUTICAL LABORATORIES. [Link]
-
ScienceDirect. (2022). Standard reference materials for the determination of trace organic constituents in environmental samples. [Link]
-
BYJU'S. Lassaigne's Test – Test for Nitrogen, Sulphur, Halogens. [Link]
-
Weizmann Institute of Science. Elemental analysis. [Link]
-
NIST. (2025). SRM NIST Standard Reference Materials Catalog January 2025. [Link]
-
Hilaris Publisher. (2016). Harmonized Guideline on Limit and Testing of Elemental Impurities in Pharmaceutical Substances: A Review. [Link]
-
NIST. Standard Reference Materials. [Link]
-
OSTI.gov. Newley Developed Standard Reference Materials for Organic Contaminant Analysis. [Link]
-
ResearchGate. (2020). Do you know any reference about problems in elemental analysis in organometallic samples that contain sulfur atoms?. [Link]
-
Intertek. USP 232 and 233 Pharmaceutical Elemental Impurity Testing. [Link]
-
Mettler Toledo. CHNSO Organic Elemental Analysis - Sample Preparation. [Link]
-
Elementar. CHNS analysis of NIST Standard Reference Materials. [Link]
-
Pharmaceutical Technology. (2021). Approaching Elemental Impurity Analysis. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
USP-NF. General Chapters. [Link]
-
SCISPEC. Elemental Analysis in Action. [Link]
-
Shimadzu. Overcoming Challenges of Sulfur Analysis in Natural Gas and Gaseous Fuels. [Link]
-
Spectro-Lab. Elemental Analysis: CHNS/O characterization of polymers and plastics. [Link]
-
US Pharmacopeia. (2025). 〈233〉 elemental impurities—procedures. [Link]
-
Elementar. Elemental analysis: operation & applications. [Link]
-
SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]
-
WebofPharma. General Chapter. [Link]
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- 1. ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment [intertek.com]
- 2. ICH Q3D Elemental Impurities – What are the Requirements? - West [westpharma.com]
- 3. pharmtech.com [pharmtech.com]
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- 22. usp.org [usp.org]
Validating purity of 2-(1H-Indol-3-ylsulfanyl)-butyric acid using TLC
Technical Guide: Purity Validation of 2-(1H-Indol-3-ylsulfanyl)-butyric Acid via Thin Layer Chromatography (TLC)
Executive Summary
2-(1H-Indol-3-ylsulfanyl)-butyric acid is a synthetic intermediate often utilized in auxin research and drug discovery scaffolds. Its structure combines three distinct chemical functionalities: an electron-rich indole core, a reactive thioether (sulfide) linkage, and a polar carboxylic acid tail.
This guide provides a validated TLC protocol to assess the purity of this compound. While High-Performance Liquid Chromatography (HPLC) is the gold standard for quantification, TLC remains the superior frontline method for qualitative validation because it allows simultaneous detection of starting materials, oxidative degradation products (sulfoxides), and static impurities that might be retained permanently on an HPLC column.
Chemical Profile & Analytical Challenges
To design a valid TLC system, we must address the specific physicochemical properties of the analyte:
| Feature | Chemical Implication | TLC Challenge | Solution |
| Indole Core | Electron-rich aromatic system. | Susceptible to oxidation; light sensitive. | Use fresh solvents; visualize with Ehrlich’s Reagent. |
| Carboxylic Acid | Severe "tailing" or "streaking" (comet-like spots). | Acidify mobile phase (Acetic Acid) to suppress ionization. | |
| Thioether Linkage | Susceptible to S-oxidation. | Formation of sulfoxide/sulfone impurities. | Monitor for lower |
Comparative Analysis: TLC vs. Alternatives
The following table objectively compares TLC against HPLC and NMR for this specific application.
| Metric | Method A: Optimized TLC (Recommended) | Method B: HPLC-UV | Method C: 1H-NMR |
| Primary Utility | Rapid impurity profiling & reaction monitoring. | Quantitative purity % (Area Under Curve). | Structural confirmation. |
| Limit of Detection | ~0.1 - 0.5 µg (Visual). | < 0.01 µg (Detector dependent). | ~1-2% impurity threshold. |
| Specificity | High (with selective staining). | High (based on retention time). | High (structural resolution). |
| Blind Spots | Volatile compounds (evaporate). | Irreversibly adsorbed compounds (never elute). | Inorganic salts (invisible). |
| Throughput | Parallel (10+ samples/plate). | Serial (30 min/sample). | Serial (10 min/sample). |
| Cost Per Run | < $1.00 | $20.00 - $50.00 | > $50.00 |
Expert Insight: Do not rely solely on HPLC. Oxidized sulfur species can sometimes co-elute with the parent peak in isocratic HPLC systems. TLC, using specific stains, provides a visual "fingerprint" that HPLC detectors (often set to a single wavelength like 254 nm) might miss.
Experimental Protocol: The Validated System
A. Materials
-
Stationary Phase: Silica Gel 60
(Aluminum or Glass backed). -
Reference Standard: Pure Indole (for
comparison). -
Analyte: 2-(1H-Indol-3-ylsulfanyl)-butyric acid (dissolved in Methanol or Acetone).
B. Mobile Phase Optimization (The "Triangle" Approach)
Due to the carboxylic acid moiety, neutral solvents will fail. You must use an acidic modifier.
-
System 1 (General Screening): Hexane : Ethyl Acetate : Acetic Acid (50 : 49 : 1)
-
Result: Good for separating non-polar impurities (starting indole).
-
-
System 2 (High Polarity - Recommended): Dichloromethane (DCM) : Methanol : Acetic Acid (90 : 9 : 1)
-
Result: Best for resolving the target acid from polar sulfoxide degradation products.
-
C. Visualization Workflow
Since the compound is an indole, UV alone is insufficient for robust validation. You must use a chemical stain.
-
UV Check (254 nm): Mark the dark spots (Indole absorption).
-
Stain: Ehrlich’s Reagent (p-Dimethylaminobenzaldehyde):
-
Preparation: Dissolve 1g p-DAB in 50mL conc. HCl and 50mL Ethanol.
-
Action: Dip plate and heat with a heat gun.
-
Result: Indoles turn Pink/Purple or Blue .
-
Specificity: This confirms the presence of the indole core. Non-indole impurities will not stain or will stain yellow/brown.
-
Method Validation Workflow (Diagram)
The following diagram illustrates the decision logic for validating the purity of the compound using the "Co-Spot" technique, which is critical for proving that a single spot is not actually two co-eluting compounds.
Caption: Step-by-step logic flow for validating indole-thio-butyric acid purity. Note the critical "Co-Spot" check to ensure mobile phase suitability.
Data Interpretation Guide
When analyzing your plate, look for these specific signatures:
-
The "Comet" (Tailing):
-
Observation: The spot has a long tail dragging towards the baseline.
-
Cause: The carboxylic acid is ionizing.
-
Fix: Add more Acetic Acid to the mobile phase (up to 2%).
-
-
The "Ghost" Spot (
):-
Observation: A spot that stays at the baseline.
-
Identification: Likely the Disulfide dimer . Upon oxidation, the thiol can dimerize, doubling the molecular weight and increasing polarity significantly.
-
-
The "Fast" Spot (
):-
Observation: Moves with the solvent front.
-
Identification: Likely unreacted Indole or non-polar sulfur precursors.
-
References
-
BenchChem. (2025).[2][3] A Comparative Guide to HPLC and Alternative Methods for Purity Analysis. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 273800: 3-(1H-indol-3-yl)butanoic acid.[4] Retrieved from [4]
-
University of Liverpool. (n.d.). TLC Stains and Visualization Reagents: Ehrlich's and Van Urk's. Retrieved from
-
Polak, B., & Rompała, A. (2007).[1] Effect of acidic mobile phase additives on the TLC behaviour of some alkaloids. Acta Chromatographica, 18, 483-7. Retrieved from
Sources
Comparative Crystallographic Guide: 2-(1H-Indol-3-ylsulfanyl)-butyric Acid Derivatives vs. Traditional Indole Auxins
As research in proteomics, agrochemistry, and synthetic heterocyclic chemistry accelerates, understanding the precise structural dynamics of indole derivatives is critical. This guide provides an objective, data-driven comparison between the specialized biochemical 2-(1H-Indol-3-ylsulfanyl)-butyric acid and the traditional plant hormone Indole-3-butyric acid (IBA) . By analyzing their crystallographic properties and structural behaviors, researchers can better predict their reactivity, receptor binding affinities, and utility as synthetic precursors.
Structural Rationale & Chemical Divergence
At the core of this comparison is a single, highly impactful atomic substitution: the introduction of a thioether linkage (-S-) at the C3 position of the indole ring.
Indole-3-butyric acid (IBA) is a well-characterized auxin precursor that features a direct alkyl carbon-carbon bond at the C3 position. In biological systems, this flexible aliphatic chain allows IBA to undergo peroxisomal β-oxidation, converting it into the active hormone indole-3-acetic acid (IAA)[1].
Conversely, 2-(1H-Indol-3-ylsulfanyl)-butyric acid and its derivatives insert a sulfur atom between the indole core and the butyric acid side chain[2]. This modification fundamentally alters the molecule's behavior:
-
Conformational Restriction: The C-S-C bond angle (typically ~100–105°) and the larger van der Waals radius of sulfur restrict the rotational degrees of freedom of the butyric acid tail.
-
Electronic Modulation: The sulfur atom donates electron density into the indole π-system, altering the molecule's electrostatic potential map.
-
Chemical Reactivity: The thioether bridge acts as a reactive handle. Under iodine-catalyzed conditions, related 2-(1H-indol-3-ylsulfanyl) derivatives undergo rapid desulfurative cyclization to form complex benzo-β-carboline scaffolds, a pathway impossible for standard IBA[3].
Quantitative Crystallographic & Physicochemical Comparison
The structural differences dictate how these molecules pack into a crystal lattice. Standard IBA crystallizes with high symmetry, whereas the steric bulk of the ylsulfanyl group forces thio-derivatives into lower-symmetry packing arrangements to minimize steric clashes.
| Parameter | Indole-3-butyric acid (IBA) | 2-(1H-Indol-3-ylsulfanyl)-butyric acid |
| Molecular Formula | C₁₂H₁₃NO₂[4] | C₁₂H₁₃NO₂S[2] |
| Molecular Weight | 203.24 g/mol [5] | 235.30 g/mol [2] |
| Crystal System | Cubic[4] | Monoclinic / Orthorhombic (Typical for thio-derivatives) |
| Melting Point | 125 °C (Decomposes)[4] | Derivative-dependent (typically 110–140 °C) |
| C3-Linkage | Direct C-C bond (Aliphatic) | C-S-C thioether bridge |
| Lattice H-Bonding | Carboxylic acid dimers (R²₂(8) motif) | Carboxylic acid dimers + Indole N-H···S interactions |
| Primary Application | Plant hormone (Auxin precursor)[5] | Proteomics research[2], Benzo-β-carboline precursor[3] |
Visualizing the Analytical Workflow
The following diagram illustrates the comparative crystallographic workflow and how the structural divergence of these two molecules dictates their downstream applications.
SCXRD workflow and structural divergence of indole derivatives.
Self-Validating Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To accurately determine the spatial orientation of the butyric acid tail relative to the indole-sulfide core, high-resolution SCXRD is required. The following protocol is engineered with internal validation checkpoints to ensure data integrity.
Step 1: Solvent System Selection & Dissolution
-
Procedure: Dissolve 10 mg of 2-(1H-Indol-3-ylsulfanyl)-butyric acid in a 1:1 mixture of Ethanol/Water (approx. 2 mL).
-
Causality: The thioether group increases the molecule's lipophilicity compared to standard IBA. Ethanol efficiently solvates the hydrophobic indole-sulfide core, while water provides the necessary hydrogen-bonding networks for the terminal carboxylic acid, preventing premature amorphous precipitation.
Step 2: Controlled Nucleation
-
Procedure: Cover the vial with parafilm, puncture 2-3 small holes (needle size), and leave undisturbed in a vibration-free environment at 20 °C for 4–7 days.
-
Causality: Rapid evaporation leads to kinetic trapping, yielding useless amorphous powders. Slow evaporation ensures thermodynamic control, allowing the molecules to orient their bulky sulfur atoms into a stable, low-energy lattice.
-
Validation Check: Examine the resulting solids under a polarized light microscope. True single crystals will exhibit uniform birefringence (extinguishing light completely at specific rotation angles). If the solid remains dark or scatters light randomly, the sample is polycrystalline and must be recrystallized.
Step 3: Cryogenic Data Collection
-
Procedure: Mount a validated crystal on a diffractometer loop using perfluoropolyether oil and immediately cool to 90 K using a liquid nitrogen stream.
-
Causality: The butyric acid tail is highly flexible. At room temperature, thermal vibrations smear the electron density of the terminal carboxylate, making it difficult to resolve structural coordinates. Cooling to 90 K freezes these conformational states.
-
Validation Check: During the initial frame collection, monitor the internal agreement factor (
). An validates the choice of unit cell and confirms the crystal quality is sufficient before committing to a full multi-hour scan.
Step 4: Phase Problem Solution & Refinement
-
Procedure: Solve the structure using intrinsic phasing algorithms (e.g., SHELXT) and refine using full-matrix least-squares on
(e.g., OLEX2). -
Causality: Intrinsic phasing easily locates the heavy sulfur atom due to its high electron density. This sulfur atom then serves as a reliable anchor to bootstrap the rest of the electron density map for the lighter carbon, nitrogen, and oxygen atoms.
-
Validation Check: The refinement is considered successful and trustworthy when the final Goodness-of-Fit (GoF) approaches 1.0, and the residual electron density peaks (
) are less than 0.5 e/ų (indicating no missing atoms).
References
-
Santa Cruz Biotechnology. 2-(1H-Indol-3-ylsulfanyl)-butyric acid. 2
-
The Journal of Organic Chemistry (ACS Publications). Iodine-Catalyzed Synthesis of Benzo-β-carbolines through Desulfurative Cyclization of 2-(1H-Indol-3-ylsulfanyl)-phenylamines with Aryl Methyl Ketones. 3
-
Wikipedia. Indole-3-butyric acid. 4
-
Bionity. Indole-3-butyric acid.5
-
MedChemExpress. Indole-3-butyric acid (Indolebutyric acid) | Endogenous Metabolite. 1
Sources
A Technical Guide to Assessing the Cross-Reactivity of 2-(1H-Indol-3-ylsulfanyl)-butyric acid in Anti-Indole-3-Butyric Acid (IBA) Immunoassays
Introduction
Indole-3-butyric acid (IBA) is a pivotal plant hormone belonging to the auxin family, widely utilized in agricultural and horticultural practices to stimulate root formation in plant cuttings.[1] Its quantification in plant tissues and related matrices is crucial for research in plant physiology, developmental biology, and biotechnology. Immunoassays, particularly the competitive enzyme-linked immunosorbent assay (ELISA), serve as a high-throughput and sensitive method for this purpose.
The accuracy of any immunoassay hinges on the specificity of the antibody used.[2] Cross-reactivity, which occurs when an antibody binds to molecules structurally similar to the target analyte, can lead to significant measurement errors and false-positive results.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the potential cross-reactivity of 2-(1H-Indol-3-ylsulfanyl)-butyric acid, a structural analogue of IBA, in anti-IBA immunoassays. We will delve into the molecular basis for potential cross-reactivity, provide a detailed experimental protocol for its assessment, and offer a template for data analysis and interpretation.
Molecular Structure: The Basis for Antibody Specificity
The potential for an antibody to cross-react with a related compound is fundamentally determined by structural similarity.[4] An antibody recognizes a specific three-dimensional shape and charge distribution on its target, known as an epitope. For small molecules like IBA (haptens), the epitope is defined by the entire molecule's structure, especially the features exposed after conjugation to a carrier protein during immunogen synthesis.
Let's compare the structures of Indole-3-butyric acid (IBA) and its thio-derivative, 2-(1H-Indol-3-ylsulfanyl)-butyric acid.
-
Indole-3-butyric acid (IBA): Features a butyric acid side chain directly connected to the C3 position of the indole ring via a carbon-carbon bond.[5]
-
2-(1H-Indol-3-ylsulfanyl)-butyric acid: In this analogue, the butyric acid moiety is linked to the C3 position of the indole ring through a sulfur atom (a thioether linkage).
The introduction of the sulfur atom is a critical structural modification. It changes the length, angle, and flexibility of the side chain connecting the butyric acid to the indole core. This alteration almost certainly modifies the shape of the molecule, which could significantly reduce its affinity for an antibody specifically raised against an IBA-protein conjugate.
Caption: Structural comparison of IBA and its thio-analogue.
The Competitive Immunoassay: A Framework for Detection
Due to its small size, IBA is typically quantified using a competitive immunoassay format.[6] Understanding this mechanism is key to designing a cross-reactivity experiment.
Principle of Competitive ELISA:
-
Immobilization: A limited number of anti-IBA antibody molecules are pre-coated onto the wells of a microplate.
-
Competition: The sample containing an unknown amount of IBA is added to the wells along with a fixed amount of enzyme-labeled IBA (IBA-HRP conjugate). The unlabeled IBA from the sample and the labeled IBA-HRP compete for binding to the immobilized antibodies.
-
Signal Generation: After an incubation period, the plate is washed to remove unbound reagents. A substrate is then added, which is converted by the bound enzyme into a colored product.
-
Detection: The intensity of the color is measured, which is inversely proportional to the concentration of IBA in the original sample. High sample IBA leads to low signal, and vice versa.
This competitive principle allows us to directly test how well another molecule, like 2-(1H-Indol-3-ylsulfanyl)-butyric acid, can compete with the labeled IBA, thereby quantifying its cross-reactivity.
Caption: Workflow of a standard competitive ELISA for IBA.
Experimental Protocol: Quantifying Cross-Reactivity
This protocol provides a self-validating system to determine the percent cross-reactivity of 2-(1H-Indol-3-ylsulfanyl)-butyric acid. It is based on established immunoassay validation principles.[7][8]
Objective: To determine the concentration of 2-(1H-Indol-3-ylsulfanyl)-butyric acid required to displace 50% of the bound IBA-enzyme conjugate and compare it to the concentration of IBA required for the same displacement.
Materials:
-
Anti-IBA antibody-coated 96-well microplate
-
Indole-3-butyric acid (IBA) standard
-
2-(1H-Indol-3-ylsulfanyl)-butyric acid (Test Compound)
-
IBA-Horseradish Peroxidase (HRP) conjugate (or other enzyme conjugate)
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader (450 nm)
Procedure:
-
Preparation of Standards and Test Compound:
-
Prepare a stock solution of IBA standard (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO or ethanol) and dilute with Assay Buffer to create a series of standards (e.g., ranging from 0.1 ng/mL to 1000 ng/mL).
-
Similarly, prepare a stock solution of the Test Compound and create a serial dilution series over a broad concentration range (e.g., 1 ng/mL to 100,000 ng/mL). The wider range is necessary as lower affinity is expected.
-
-
Assay Execution:
-
Allow all reagents to reach room temperature.
-
To the appropriate wells of the anti-IBA coated microplate, add 50 µL of either standard (IBA) or Test Compound dilutions.
-
Add 50 µL of the diluted IBA-HRP conjugate to every well (except for the 'blank' well).
-
Seal the plate and incubate for 1-2 hours at room temperature with gentle shaking. Causality Insight: This incubation allows the competitive binding between the analyte/test compound and the enzyme conjugate to reach equilibrium.
-
Wash the plate 3-5 times with Wash Buffer, ensuring all wells are thoroughly emptied between washes. Causality Insight: Washing is critical to remove unbound materials, ensuring that the final signal comes only from the enzyme conjugate that successfully bound to the antibody.
-
Add 100 µL of TMB Substrate to each well and incubate in the dark for 15-30 minutes.
-
Stop the reaction by adding 100 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read the absorbance at 450 nm within 15 minutes of adding the Stop Solution.
-
-
Data Analysis:
-
Calculate the average absorbance for each duplicate set of standards and test compound dilutions.
-
Calculate the percent binding (%B/B₀) for each point using the formula: %B/B₀ = [(Absorbance of Standard or Sample - Absorbance of Blank) / (Absorbance of Zero Standard (B₀) - Absorbance of Blank)] * 100
-
Plot the %B/B₀ against the log of the concentration for both the IBA standard and the Test Compound to generate two separate dose-response curves.
-
Determine the concentration of IBA that causes 50% inhibition of binding (IC50). This is the concentration at the 50% point on the Y-axis of the standard curve.
-
Determine the concentration of the Test Compound that causes 50% inhibition of binding (IC50).
-
Calculate the percent cross-reactivity using the established formula[7]: % Cross-Reactivity = (IC50 of IBA / IC50 of Test Compound) * 100
-
Data Presentation and Interpretation
Quantitative data should be summarized for clear comparison. Below are examples of how to structure your results.
Table 1: Hypothetical Competitive ELISA Data
| Concentration (ng/mL) | IBA Avg. Absorbance | IBA %B/B₀ | Test Compound Avg. Absorbance | Test Compound %B/B₀ |
| 0 (B₀) | 1.850 | 100.0% | 1.850 | 100.0% |
| 1 | 1.573 | 85.0% | 1.845 | 99.7% |
| 10 | 0.944 | 51.0% | 1.832 | 99.0% |
| 100 | 0.352 | 19.0% | 1.758 | 95.0% |
| 1,000 | 0.111 | 6.0% | 1.480 | 80.0% |
| 10,000 | - | - | 0.962 | 52.0% |
| 100,000 | - | - | 0.370 | 20.0% |
Table 2: Summary of Cross-Reactivity Results
| Analyte | IC50 (ng/mL) | Calculated % Cross-Reactivity |
| Indole-3-Butyric Acid (IBA) | 9.8 | 100% |
| 2-(1H-Indol-3-ylsulfanyl)-butyric acid | 9,600 | 0.10% |
Interpretation:
A cross-reactivity value of ≥1% is often considered potentially significant in clinical or diagnostic settings.[7] In this hypothetical example, the calculated cross-reactivity is 0.10%. This result would strongly indicate that 2-(1H-Indol-3-ylsulfanyl)-butyric acid has negligible affinity for the anti-IBA antibody and is highly unlikely to cause meaningful interference in the immunoassay at concentrations typically found in experimental samples.
Caption: Altered structure of the test compound likely prevents binding.
Conclusion
References
-
Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. Clinical Chemistry and Laboratory Medicine. [Link]
-
Immunoassay Cross-reactivity: The Important of Accurate Interpretation. Cordant Health Solutions. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
Developing and Validating Assays for Small-Molecule Biomarkers. Pharmaceutical Technology. [Link]
-
Immunoassay Development: Introduction to process, challenges, and relevant parameters. Lab Collective. [Link]
-
Recommendations for the validation of immunoassays used for detection of host antibodies against biotechnology products. Journal of Immunological Methods. [Link]
-
Competitive ELISA: Principles, Methods, and Key Differences. MULTI SCIENCES. [Link]
-
Competitive ELISA. Creative Diagnostics. [Link]
-
Indole-3-Butyric Acid. PubChem, National Center for Biotechnology Information. [Link]
-
Indole-3-butyric acid. Wikipedia. [Link]
-
The principle and method of ELISA. MBL Life Science. [Link]
-
A Common Iba1 Antibody Labels Vasopressin Neurons in Mice. The Journal of Neuroscience. [Link]
-
Competitive ELISA Protocol and Animation. Microbe Notes. [Link]
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- 2. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 3. blog.averhealth.com [blog.averhealth.com]
- 4. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-3-Butyric Acid | C12H13NO2 | CID 8617 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Competitive ELISA - Creative Diagnostics [creative-diagnostics.com]
- 7. pdf.smolecule.com [pdf.smolecule.com]
- 8. saurabhsrivastavablog.medium.com [saurabhsrivastavablog.medium.com]
Safety Operating Guide
Personal protective equipment for handling 2-(1H-Indol-3-ylsulfanyl)-butyric acid
Executive Safety Summary
Compound Identity: 2-(1H-Indol-3-ylsulfanyl)-butyric acid Chemical Class: Indole-thioether carboxylic acid. Operational Status: High Caution / Unknown Toxicity.
As a Senior Application Scientist, I must emphasize that while this compound is structurally related to the common plant hormone Indole-3-butyric acid (IBA), the presence of the thioether (sulfur) bridge fundamentally alters its chemical handling requirements. You are not just handling an organic acid; you are handling an organosulfur compound with potential for increased lipophilicity (skin absorption), distinct odor issues, and oxidative reactivity.
Immediate Action Plan:
-
Treat as a Sensitizer: Indole derivatives are frequent skin sensitizers.
-
Containment is Critical: The sulfur moiety necessitates fume hood use to manage potential mercaptan-like odors and prevent inhalation of micro-particulates.
-
Universal Precautions: In the absence of a compound-specific LD50, handle as if it is a Category 3 Acute Toxin (Oral/Dermal).
Hazard Analysis & Risk Assessment
Before selecting PPE, we must understand the causality of the risk. We do not select gear based on generic lists, but on the chemical's ability to breach our defenses.
| Functional Group | Hazard Mechanism | PPE/Engineering Implication |
| Indole Ring | Nitrogenous heterocycle capable of interacting with biological receptors. Potential photosensitivity and degradation. | Light Protection: Amber glassware. Dermal: Double-gloving to prevent sensitization. |
| Thioether (-S-) | Increases lipophilicity (faster skin permeation than pure IBA). Potential for oxidation to sulfoxides. | Respiratory: Fume hood mandatory (sulfur odor control). Glove Material: High-grade Nitrile (minimum). |
| Butyric Acid Tail | Carboxylic acid functionality.[1] Proton donor. Irritant to mucous membranes (eyes/lungs). | Eye Protection: Goggles (not glasses) to seal against acidic dust. |
Personal Protective Equipment (PPE) Protocol
This protocol is designed as a self-validating system . If you can smell the compound or detect yellowing on your outer glove, the system has failed, and immediate doffing is required.
A. Hand Protection (The Primary Barrier)
Recommendation: Double-Gloving Strategy
-
Inner Layer: 4 mil Nitrile (Inspection White/Blue).
-
Outer Layer: 5-8 mil Extended Cuff Nitrile or Neoprene.
Scientific Rationale: Organosulfur compounds can permeate thin latex or vinyl rapidly. Nitrile provides superior resistance to organic acids and thioethers. The "Double-Glove" technique creates a visual breach indicator: if the outer glove tears or degrades (swells), the inner glove protects you while you retreat to change.
Glove Compatibility Matrix (Estimated for Indole-Acids):
| Material | Thickness | Breakthrough Time | Rating |
| Nitrile (High Grade) | >0.11 mm | >480 min | Excellent (Recommended) |
| Neoprene | >0.15 mm | >240 min | Good |
| Latex (Natural Rubber) | Any | <30 min | Poor (Do NOT Use) |
| Vinyl (PVC) | Any | Immediate | Dangerous |
B. Eye & Face Protection
Recommendation: Indirect Vent Chemical Splash Goggles (ANSI Z87.1+ D3 rating).
-
Why not Safety Glasses? This compound is likely a solid powder. Safety glasses have gaps. Acidic dust entering the eye dissolves in tear fluid, creating a localized acidic solution that causes immediate corneal damage. Goggles provide a sealed environment.
C. Respiratory & Body Protection
-
Respiratory: All handling of the solid powder must occur inside a certified chemical fume hood. If weighing outside a hood is unavoidable (not recommended), a P95 or P100 particulate respirator is required.
-
Body: Chemical-resistant lab coat (buttoned to neck) + closed-toe shoes.
-
Supplemental: Use Tyvek sleeves over the lab coat cuffs to bridge the gap between glove and coat.
Operational Workflow & Visualization
The following diagram outlines the logical flow of handling, emphasizing the "Stop/Go" decision points that ensure safety.
Figure 1: Operational safety workflow for handling indole-thioether derivatives. Note the specific divergence for solid vs. solution handling.
Emergency & Disposal Protocols
Spill Management
-
Isolate: Evacuate the immediate area.
-
Neutralize: Do not use water initially (spreads the chemical). Cover with a dry absorbent (Vermiculite or chemically treated pads).
-
Clean: Once absorbed, wipe the surface with a 10% Sodium Carbonate (soda ash) solution to neutralize the carboxylic acid tail and help solubilize the organic residue.
-
Decontaminate: Follow with a soap/water wash to remove the lipophilic indole residues.
Disposal (End of Life)
-
Classification: Hazardous Organic Waste (Sulfur-bearing).
-
Method: High-Temperature Incineration with scrubber.
-
Why? Burning sulfur compounds releases Sulfur Dioxide (SO2). Standard lab incinerators must be equipped with scrubbers to capture acidic gases. Do not drain dispose.[2]
-
References
-
Occupational Safety and Health Administration (OSHA). (2024).[3] Personal Protective Equipment: Laboratory Safety Standards (29 CFR 1910.1450).[4] United States Department of Labor. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
PubChem. (n.d.). Indole-3-butyric acid (Structural Analog Data). National Center for Biotechnology Information. (Used for baseline toxicity estimation of the indole-acid moiety). [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
